molecular formula C36H48N6O7 B1673155 Hexapeptide-11 CAS No. 161258-30-6

Hexapeptide-11

Cat. No.: B1673155
CAS No.: 161258-30-6
M. Wt: 676.8 g/mol
InChI Key: GFEYWOGCSROPRT-OBXVVNIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isolated from yeast extracts;  structure in first source

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYWOGCSROPRT-OBXVVNIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648379
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161258-30-6
Record name Hexapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hexapeptide-11: A Deep Dive into its Mechanism of Action in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro. Originally isolated from yeast extracts, it has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action in fibroblasts, the primary cell type responsible for maintaining the structural integrity and youthful appearance of the skin. By elucidating its effects on gene expression, signaling pathways, and the extracellular matrix, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic and cosmetic potential.

Core Mechanisms of Action

This compound exerts its biological effects on fibroblasts through a multi-pronged approach, primarily by modulating the cellular proteostasis network, activating antioxidant responses, and influencing the expression of genes related to the extracellular matrix.

Modulation of the Proteostasis Network

A key mechanism of this compound is its ability to enhance the cellular machinery responsible for maintaining protein homeostasis. Exposure of fibroblasts to this compound leads to a dose- and time-dependent activation of genes involved in the proteasome, autophagy, and chaperone systems.[1] This coordinated upregulation helps cells manage and degrade damaged proteins, a process that is often compromised during aging and under conditions of oxidative stress.

Activation of the Nrf2 Antioxidant Response Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Treatment of fibroblasts with this compound promotes the nuclear accumulation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription. This includes key antioxidant and detoxification enzymes, which help to protect the cells from oxidative damage.

Anti-Senescence Effects

By bolstering the proteostasis network and activating the Nrf2 pathway, this compound confers significant protection against premature cellular senescence induced by oxidative stress.[1][3] Studies have shown that this compound can reduce the number of senescent-associated β-galactosidase (SA-β-Gal) positive cells, a key biomarker of senescent cells, in fibroblasts exposed to oxidative insults.[4] This anti-senescence effect is also linked to its ability to downregulate the expression of the p53 and p21 proteins, which are critical mediators of the cellular senescence program.[1][4]

Extracellular Matrix Remodeling

This compound has been shown to influence the expression of genes related to the extracellular matrix (ECM). While direct quantitative data on the upregulation of collagen and elastin gene expression in fibroblasts is still emerging, some studies suggest that it upregulates critical genes responsible for collagen production and other important ECM components like hyaluronic acid.[5] Interestingly, this compound also induces the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] This suggests a role in ECM remodeling, where the breakdown of damaged or old matrix components may be coupled with the synthesis of new, functional matrix proteins.

Quantitative Data on Gene and Protein Expression

The following tables summarize the quantitative data from in vitro studies on human fibroblasts (IMR90 and BJ cell lines) treated with this compound.

Table 1: Effect of this compound on Proteostasis and Antioxidant Response Gene Expression in IMR90 Fibroblasts (24h treatment) [1][4]

Gene CategoryGene2% (v/v) this compound (Fold Change vs. Control)5% (v/v) this compound (Fold Change vs. Control)
Proteasome (20S) α7~1.5~2.0
β1~1.5~2.0
β2~1.3~1.8
β5~1.5~2.2
Proteasome (19S) rpn6~1.3~1.8
rpn11~1.4~2.0
Autophagy becn1~1.3~1.5
sqstm1~1.5~2.0
hdac6~1.4~1.8
ctsl~1.3~1.6
ctsd~1.2~1.4
Chaperones hsf1~1.5~2.0
hsp27~1.8~2.5
hsp70~1.6~2.2
hsp90~1.4~1.8
clu~1.3~1.7
Antioxidant Response nrf2~1.5~2.0
keap1~1.2~1.5
nqo1~1.8~2.8
txnrd1~1.6~2.5

Table 2: Effect of this compound on Protein Levels and Enzyme Activity in IMR90 Fibroblasts [4][6]

Protein/EnzymeTreatment Duration2% (v/v) this compound (% Change vs. Control)5% (v/v) this compound (% Change vs. Control)
Nrf2 (nuclear) 24hIncreased nuclear accumulation observedMore prominent nuclear accumulation observed
20S Proteasome α7 subunit 24h~50% increase~100% increase
20S Proteasome β5 subunit 48h~40% increase~80% increase
Nqo1 48h~60% increase~120% increase
Proteasome Chymotrypsin-like (LLVY/β5) activity 48h~20% increase~50% increase
Proteasome Chymotrypsin-like (LLVY/β5) activity 72h~30% increase~70% increase
MMP-2 Activity 24hDose-dependent increaseDose-dependent increase
MMP-9 Activity 24hDose-dependent increaseDose-dependent increase
p53 (in H₂O₂-induced senescence) 144hInhibition of H₂O₂-mediated upregulationInhibition of H₂O₂-mediated upregulation
p21 (in H₂O₂-induced senescence) 144hInhibition of H₂O₂-mediated upregulationInhibition of H₂O₂-mediated upregulation

Note: The precise fold changes for some proteins were not explicitly stated in the source material but were inferred from immunoblot images. The activation of MMPs was shown to be dose-dependent, but specific percentage increases were not provided.

Signaling Pathways

This compound modulates several key signaling pathways in fibroblasts. The following diagrams illustrate these interactions.

Hexapeptide11_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexapeptide11 This compound UnknownReceptor Unknown Receptor/ Upstream Mechanism Hexapeptide11->UnknownReceptor Keap1 Keap1 UnknownReceptor->Keap1 Inhibition? Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Ub Ubiquitin Proteasome 26S Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear Translocation Ub->Nrf2_cyto Ubiquitination ARE ARE Nrf2_nuclear->ARE Binds AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., NQO1, TXNRD1) ARE->AntioxidantGenes Activates Transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

Hexapeptide11_Senescence_Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ATM ATM OxidativeStress->ATM Activates Hexapeptide11 This compound Hexapeptide11->ATM Downregulates (Reversibly) p53 p53 Hexapeptide11->p53 Downregulates (Reversibly) ATM->p53 Phosphorylates & Activates p21 p21 p53->p21 Induces Expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes Senescence Senescence CellCycleArrest->Senescence Leads to

Caption: Anti-Senescence Pathway Modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the study of this compound's effects on fibroblasts.

Cell Culture and Treatment
  • Cell Lines: Human diploid fibroblasts (HDFs), such as IMR90 (lung) and BJ (skin), are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Preparation: A stock solution of this compound (e.g., 295 µM in sterile water) is prepared and diluted to the final desired concentration (e.g., 1%, 2%, 5% v/v) in the cell culture medium.[1]

  • Treatment: Cells are incubated with the this compound-containing medium for specified durations (e.g., 24, 48, 72, or 144 hours), with the medium being replaced as needed.

Quantitative Real-Time PCR (Q-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control fibroblasts using a suitable reagent (e.g., TRI Reagent®) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., Maxima First Strand cDNA Synthesis Kit).

  • Q-PCR Reaction: Q-PCR is performed using a SYBR Green-based master mix and a real-time PCR detection system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.

QPCR_Workflow start Fibroblast Culture with This compound Treatment rna_extraction Total RNA Extraction start->rna_extraction cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cDNA_synthesis qpcr Quantitative PCR (with SYBR Green) cDNA_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Caption: Workflow for Quantitative Real-Time PCR Analysis.

Immunoblotting (Western Blot)
  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-p53, anti-GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP Activity
  • Sample Preparation: Conditioned media from treated and control fibroblast cultures are collected.

  • Electrophoresis: Samples are run on a non-reducing SDS-polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation, followed by incubation in a developing buffer that promotes MMP activity.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Analysis: Areas of gelatin degradation by MMPs appear as clear bands against a blue background.

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action in human fibroblasts. Its ability to enhance the proteostasis network and activate the Nrf2-mediated antioxidant response provides a strong rationale for its anti-senescence and cytoprotective effects. The modulation of MMPs suggests a role in the dynamic remodeling of the extracellular matrix.

Despite these significant findings, several areas warrant further investigation. The precise upstream receptor or mechanism by which this compound initiates its intracellular signaling cascade remains to be elucidated. While a gene microarray study has suggested an upregulation of the Androgen Receptor gene, direct binding studies are needed to confirm this as a primary mode of action.[5] Furthermore, more extensive quantitative data on the effects of this compound on the synthesis of key ECM proteins such as collagen and elastin at both the gene and protein levels would be highly valuable. A deeper understanding of the interplay between MMP activation and ECM synthesis will also be crucial in fully characterizing its role in skin health and aging. Future research in these areas will undoubtedly provide a more complete picture of this compound's therapeutic and cosmetic potential.

References

Hexapeptide-11: A Technical Guide to its Sequence, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic, bioactive peptide with a growing presence in dermatological research and advanced skincare formulations. Originally isolated from yeast extracts, specifically Saccharomyces cerevisiae, it is now primarily produced through solid-phase peptide synthesis to ensure high purity.[1][2][3] This peptide is recognized for its multi-faceted role in modulating cellular health, particularly in the context of skin aging, by influencing fundamental biological pathways related to protein homeostasis, antioxidant defense, and extracellular matrix integrity.[1][4]

The unique amino acid sequence of this compound is Phenylalanine-Valine-Alanine-Proline-Phenylalanine-Proline (Phe-Val-Ala-Pro-Phe-Pro) , often abbreviated as FVAPFP.[2][3][5][6] This specific sequence has been identified in various natural proteins, including stress-related proteins like hsp70, suggesting its intrinsic role in cellular protection and repair mechanisms.[2][3]

Core Mechanisms of Action

This compound exerts its biological effects by interacting with multiple key cellular pathways. Its primary mechanisms revolve around enhancing the skin's resilience to stress and aging by modulating gene expression related to the extracellular matrix (ECM), cellular detoxification, and protein quality control.

1. Modulation of the Proteostasis Network: this compound is a novel modulator of the proteostasis network, which is crucial for maintaining cellular health by regulating the synthesis, folding, and degradation of proteins.[1] The peptide has been shown to upregulate genes associated with:

  • The Proteasome: It increases the expression of genes for proteasome subunits (e.g., α7, β1, β2, β5), enhancing the cell's ability to degrade damaged or misfolded proteins.[3][7]

  • Autophagy: It stimulates genes involved in autophagy (e.g., becn1, sqstm1), a cellular recycling process that removes dysfunctional components.[7][8]

  • Molecular Chaperones: It boosts the expression of heat shock proteins (e.g., hsp27, hsp70, hsp90) that assist in correct protein folding and prevent aggregation.[7]

2. Activation of Antioxidant Responses: The peptide demonstrates significant protective effects against oxidative stress, a primary driver of cellular aging.[3] It enhances the cellular antioxidant defense system by:

  • Upregulating Nrf2 Pathway: this compound increases the expression and promotes the nuclear accumulation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1][3][9]

  • Boosting Antioxidant Genes: It stimulates the expression of Nrf2 downstream targets, including NQO1 and TXNRD1, which are critical antioxidant enzymes.[1][7]

3. Influence on Extracellular Matrix (ECM) and Skin Structure: this compound plays a vital role in maintaining the structural integrity and firmness of the skin.

  • Collagen and Elastin Synthesis: It stimulates fibroblast activity, increasing the production of collagen and elastin, which are essential for skin firmness and elasticity.[5][10][11]

  • Hyaluronic Acid Synthesis: It upregulates Hyaluronic Acid Synthase 2 (HAS2) while downregulating the degrading enzyme Hyaluronidase 2 (HYAL2), leading to improved skin hydration.[1][4][7]

  • MMP Activation: It has been found to activate matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the remodeling of the extracellular matrix, a process that can be beneficial for tissue repair.[1][3]

4. Regulation of Cellular Senescence: By mitigating oxidative stress, this compound can delay premature cellular senescence. Studies have shown that it protects human fibroblasts from hydrogen peroxide-induced senescence, suppressing the upregulation of key senescence markers like p53 and p21.[3][7][8]

5. Androgen Receptor Upregulation: Gene microarray studies on human dermal fibroblasts indicate that this compound can upregulate the Androgen Receptor (AR) gene. This suggests the peptide may influence biochemical pathways related to hair growth, potentially promoting the transition of vellus hair to mature terminal hair.[5]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies on this compound.

Parameter MeasuredCell/Tissue ModelTreatmentResultReference
Gene Expression (Proteostasis & Antioxidant) Human Fibroblasts (IMR90, BJs)2-5% (v/v) this compound for 24-96hDose- and time-dependent upregulation of genes for proteasome subunits, autophagy, chaperones (hsp70), and antioxidant responses (Nrf2, NQO1).[7][9]
Cellular Senescence Human Fibroblasts (IMR90)5% (v/v) this compound + 300 µM H₂O₂ for 144hSignificant protection against H₂O₂-mediated premature senescence; suppressed the upregulation of p53 and p21.[3][7][8]
MMP Activity Human Fibroblasts (IMR90)1-5% (v/v) this compound for 24hDose-dependent activation of the enzymatic activity of MMP-2 and MMP-9.[7][9]
Skin Elasticity (in vivo) Human Volunteers (n=25)Topical preparation with 2.8% (v/v) this compound for 4 weeksSignificant improvement in the initial elastic response of the skin (Ue parameter).[3][8][9]
Cell Migration Human Fibroblasts (IMR90)1-5% (v/v) this compound for 24-72hInhibition of cell migration activity.[7][9]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key molecular pathways influenced by this compound and a typical experimental workflow for studying its effects on cellular senescence.

Hexapeptide11_Signaling_Pathway cluster_cell Fibroblast Cell Hexapeptide11 This compound Proteostasis Proteostasis Network Hexapeptide11->Proteostasis Nrf2_Pathway Antioxidant Response Hexapeptide11->Nrf2_Pathway p53_p21 p53 / p21 Upregulation Hexapeptide11->p53_p21 Inhibits Proteasome Proteasome Genes (α7, β1, β5) Proteostasis->Proteasome Autophagy Autophagy Genes (becn1, sqstm1) Proteostasis->Autophagy Chaperones Chaperone Genes (hsp70, hsp90) Proteostasis->Chaperones Nrf2 Nrf2 Nrf2_Pathway->Nrf2 Nuclear Accumulation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2_Pathway->Oxidative_Stress Reduces Antioxidant_Genes Antioxidant Genes (NQO1, TXNRD1) Nrf2->Antioxidant_Genes Oxidative_Stress->p53_p21 Senescence Cellular Senescence p53_p21->Senescence

Caption: Molecular pathways modulated by this compound.

Senescence_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start Culture Human Fibroblasts (e.g., IMR90) control Control (Vehicle) start->control h2o2 Oxidative Stress (300 µM H₂O₂) start->h2o2 hex11 This compound (5% v/v) start->hex11 combo H₂O₂ + this compound start->combo incubation Incubate for 144 hours (with repeated exposures) control->incubation h2o2->incubation hex11->incubation combo->incubation sa_beta_gal SA-β-Gal Staining (Senescence Biomarker) incubation->sa_beta_gal immunoblot Immunoblotting (p53, p21 protein levels) incubation->immunoblot

Caption: Workflow for assessing anti-senescence effects.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the bioactivity of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound (Phe-Val-Ala-Pro-Phe-Pro) is synthesized using a standard SPPS framework.

  • Resin and Amino Acid Protection: The synthesis typically begins by anchoring the C-terminal amino acid (Proline) to a solid support resin, such as Rink amide resin. The N-terminus of each amino acid is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

  • Deprotection and Coupling: The Fmoc group is removed using a solution of 20% piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated by coupling agents like HBTU or DIC in the presence of HOBt and is coupled to the newly freed amine group on the resin-bound peptide chain.[1]

  • Iteration: This cycle of deprotection and coupling is repeated sequentially for each amino acid in the chain (Phe, Phe, Pro, Ala, Val).

  • Cleavage and Purification: Once the sequence is complete, the peptide is cleaved from the resin, and protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Induction of Premature Senescence
  • Cell Lines: Normal human diploid fibroblasts, such as IMR-90 (lung) or BJ (foreskin) fibroblasts, are commonly used.[3][7]

  • Culture Conditions: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Induction of Senescence: To induce stress-induced premature senescence (SIPS), sub-confluent cell cultures are exposed to a sub-lethal concentration of hydrogen peroxide (e.g., 300 µM H₂O₂) for a defined period (e.g., 2 hours). This treatment is often repeated multiple times over several days.[3][9]

  • Peptide Treatment: this compound, typically from a concentrated stock solution, is added to the culture medium at various concentrations (e.g., 1-5% v/v) either alone or in combination with the H₂O₂ treatment.[7][9]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.

  • Fixation: After treatment, cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

  • Staining: Cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, and other reagents at pH 6.0.[9]

  • Analysis: Senescent cells develop a characteristic blue color and are quantified by counting the percentage of blue-stained cells under a light microscope.[3][8]

Quantitative Real-Time PCR (Q-PCR)

This protocol is used to quantify changes in gene expression.

  • RNA Extraction: Total RNA is isolated from treated and control cell lysates using a reagent like TRI Reagent®. The quantity and purity of the RNA are assessed via spectrophotometry.[3][9]

  • cDNA Synthesis: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[3][9]

  • Real-Time PCR: The qPCR is performed using a SYBR Green-based master mix with specific primers designed for the target genes (e.g., NFE2L2 for Nrf2, HSPA1A for hsp70, PSMB5 for β5) and a reference gene (e.g., ACTB for β-actin). The reaction is run on a real-time PCR system.[9]

  • Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Skin Elasticity Assessment
  • Study Design: A cohort of human volunteers (e.g., n=25) participates in a placebo-controlled study over a set period (e.g., 4 weeks).[3][8]

  • Product Application: Volunteers apply a formulation containing a specific concentration of this compound (e.g., 2.8% v/v) to a designated skin area (e.g., crow's feet, cheeks), with a placebo formulation applied to a contralateral site.[9]

  • Measurement: Skin biomechanical properties are measured at baseline and at the end of the study using a cutometer. This device applies negative pressure to the skin and measures its ability to distend and retract.

  • Parameters: Key parameters include Ue (immediate distension/initial elastic response) and Uf (final distension/total deformation). An increase in elasticity is typically reflected by a significant improvement in the Ue parameter.[3][8]

Conclusion

This compound is a well-defined peptide with a compelling range of biological activities relevant to skin health and aging. Its ability to modulate the proteostasis network, enhance antioxidant defenses, and support the extracellular matrix provides a strong scientific basis for its use in anti-aging and skin-rejuvenating applications. For researchers and drug development professionals, this compound serves as a valuable molecular tool for studying cellular resilience and as a promising candidate for therapeutic and cosmeceutical development aimed at combating the molecular hallmarks of aging. The detailed protocols and quantitative data available provide a solid foundation for further investigation into its full therapeutic potential.

References

Hexapeptide-11: A Technical Whitepaper on its Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexapeptide-11, a bioactive peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro, has emerged as a significant modulator of gene expression, particularly in the context of skin aging and cellular homeostasis.[1][2] Originally isolated from yeast extracts, this synthetic peptide demonstrates a multi-faceted mechanism of action, influencing key pathways involved in the production of extracellular matrix (ECM) components, regulation of the proteostasis network, and cellular antioxidant responses.[2][3][4] In vitro studies on human fibroblasts have shown its capacity to upregulate genes responsible for collagen, elastin, and hyaluronic acid synthesis while concurrently activating protective mechanisms against oxidative stress and cellular senescence.[1][2][5] This document provides a comprehensive technical overview of the molecular effects of this compound, presenting quantitative data on gene expression, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Introduction

This compound is a small, synthetic oligopeptide that has garnered significant interest in dermatological and cosmetic research for its anti-aging properties.[6][7] Its primary sequence, Phe-Val-Ala-Pro-Phe-Pro, has been identified in various proteins, including those related to stress and proteostasis.[2] The peptide's biological activity is centered on its ability to penetrate the skin, bind to cell surface receptors, and stimulate cellular activity, leading to measurable improvements in skin elasticity and firmness.[5][8] Its efficacy stems from its profound impact at the genetic level, modulating a wide array of genes crucial for maintaining the structural integrity and youthful function of dermal cells.[1][3] This guide synthesizes the current scientific understanding of this compound's effect on gene expression, providing a foundational resource for research and development.

Core Mechanisms and Signaling Pathways

This compound exerts its effects by influencing several key signaling cascades that are central to skin health and aging. Its primary mechanisms involve the modulation of the Transforming Growth Factor Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the activation of the Nrf2 antioxidant response pathway.[3]

Extracellular Matrix (ECM) Regulation

This compound stimulates fibroblasts to increase the synthesis of crucial ECM proteins like collagen and elastin by enhancing the expression of their corresponding genes.[5] It also modulates the balance of hyaluronic acid by upregulating its synthesis enzyme, HAS2, and downregulating the degrading enzyme, HYAL2.[3][9] Furthermore, it influences ECM remodeling by activating matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4]

Proteostasis Network Activation

A key aspect of this compound's anti-aging effect is its ability to enhance the proteostasis network—the cellular machinery responsible for maintaining the health and function of the proteome. It promotes a dose- and time-dependent activation of genes related to the proteasome, autophagy, and molecular chaperones.[2][4][9] This helps cells clear damaged proteins and resist stress, thereby delaying senescence.

Antioxidant Response and Senescence Inhibition

The peptide provides significant protection against oxidative stress-mediated premature cellular senescence.[2][4] It achieves this by enhancing the nuclear accumulation of NF-E2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][8] This leads to the upregulation of downstream antioxidant genes like NQO1 and TXNRD1.[2][9] Concurrently, this compound has been shown to suppress the upregulation of senescence markers p53 and p21 in response to oxidative stress.[6][7][9]

Hexapeptide_11_Signaling_Pathways cluster_pathways Signaling Cascades cluster_outcomes Gene Expression Outcomes Hexapeptide This compound TGF_MAPK TGF-β / MAPK Pathways Hexapeptide->TGF_MAPK Activates Nrf2_KEAP1 KEAP1 Hexapeptide->Nrf2_KEAP1 Inhibits Binding Proteostasis_Genes Upregulation of: • Proteasome Subunits • Autophagy Genes • Chaperone Genes Hexapeptide->Proteostasis_Genes Activates ECM_Genes Upregulation of: • Collagen Genes • Elastin Genes • HAS2 TGF_MAPK->ECM_Genes HYAL2 Downregulation of: • HYAL2 TGF_MAPK->HYAL2 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_KEAP1->Nrf2_nuc Releases Antioxidant_Genes Upregulation of: • NQO1 • TXNRD1 Nrf2_nuc->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Gene Expression Analysis arrow arrow c1 1. Culture Human Fibroblasts (e.g., IMR90) c2 2. Seeding into Plates c1->c2 t1 3. Application of This compound (2-5% v/v) c2->t1 t2 4. Incubation (24-96 hours) t1->t2 a1 5. Total RNA Extraction t2->a1 a2 6. cDNA Synthesis (Reverse Transcription) a1->a2 a3 7. Real-Time qPCR (SYBR Green) a2->a3 a4 8. Data Analysis (Relative Gene Expression) a3->a4

References

Hexapeptide-11: A Deep Dive into its Influence on Molecular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), originally identified from yeast fermentation. It has garnered significant attention in the fields of dermatology and cellular aging for its purported ability to modulate key molecular pathways associated with skin health and longevity. This technical guide provides an in-depth analysis of the molecular mechanisms influenced by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Molecular Pathways Modulated by this compound

This compound exerts its biological effects by influencing a network of interconnected molecular pathways crucial for maintaining cellular homeostasis and mitigating the effects of aging. These pathways primarily revolve around proteostasis, antioxidant response, extracellular matrix dynamics, and the regulation of cellular senescence.

Proteostasis Network Activation

A key mechanism of this compound is the activation of the proteostasis network, which is responsible for maintaining the integrity and function of the cellular proteome. This is achieved through the upregulation of genes and the enhancement of activities related to the proteasome, autophagy, and molecular chaperones.

Proteasome Activation: this compound treatment has been shown to increase the expression of proteasomal protein subunits and enhance proteasome peptidase activities. This leads to more efficient degradation of damaged or misfolded proteins, a critical process for cellular health.

Autophagy Induction: The peptide also stimulates autophagy, a cellular recycling process that removes dysfunctional organelles and protein aggregates. This process is vital for cellular survival and function.

Chaperone Response: this compound upregulates the expression of molecular chaperones, which assist in the correct folding of proteins and prevent their aggregation.

Antioxidant Response and Oxidative Stress Reduction

This compound enhances the cell's ability to combat oxidative stress by modulating the Keap1-Nrf2 signaling pathway.

Nrf2 Activation: It promotes the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. This leads to an increased production of antioxidant enzymes that protect the cell from damage caused by reactive oxygen species (ROS). Studies have shown that this compound protects fibroblasts from premature senescence induced by oxidative stress.

Extracellular Matrix (ECM) Remodeling

This compound plays a dual role in the remodeling of the extracellular matrix.

Collagen and Hyaluronic Acid Production: It upregulates genes responsible for the production of collagen and hyaluronic acid, essential components for maintaining skin structure and hydration. Specifically, it has been found to stimulate hyaluronic acid synthase 2 (HAS2) and downregulate the hyaluronic acid-degrading enzyme hyaluronidase 2 (HYAL2).

Matrix Metalloproteinase (MMP) Activity: Interestingly, this compound also enhances the activity of matrix metalloproteinases MMP-2 and MMP-9. While often associated with ECM degradation, controlled MMP activity is crucial for tissue remodeling and wound healing.

Regulation of Cellular Senescence

This compound has been demonstrated to delay cellular senescence, the process of irreversible cell cycle arrest. It achieves this by downregulating key proteins involved in the DNA damage response, such as ATM and p53. By mitigating oxidative stress-induced premature senescence, it helps to preserve fibroblast viability and function.

Androgen Receptor Upregulation

In vitro studies on human dermal fibroblasts have shown that this compound can upregulate the Androgen Receptor (AR) gene. This suggests that the peptide may bind to the androgen receptor, potentially influencing biochemical pathways related to hair growth.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on gene expression and cellular activities as reported in scientific literature.

Table 1: Effect of this compound on Gene Expression in Human Fibroblasts

GenePathwayTreatment Concentration (% v/v)Fold Change (vs. Control)Reference
Proteasome Subunits
α7Proteasome2%~1.5
5%~2.0
β1Proteasome2%~1.2
5%~1.8
β2Proteasome2%~1.3
5%~1.7
β5Proteasome2%~1.4
5%~2.2
rpn6Proteasome2%~1.2
5%~1.5
rpn11Proteasome2%~1.1
5%~1.4
Autophagy
becn1Autophagy2%~1.3
5%~1.8
sqstm1Autophagy2%~1.2
5%~1.6
hdac6Autophagy2%~1.4
5%~2.0
ctslAutophagy2%~1.1
5%~1.3
ctsdAutophagy2%~1.2
5%~1.5
Chaperones
hsf1Chaperone2%~1.2
5%~1.5
hsp27Chaperone2%~1.3
5%~1.8
hsp70Chaperone2%~1.4
5%~2.1
hsp90Chaperone2%~1.2
5%~1.6
cluChaperone2%~1.1
5%~1.4
Antioxidant Response
nrf2Antioxidant2%~1.3
5%~1.7
keap1Antioxidant2%~1.1
5%~1.3

Whitepaper: Initial Studies on Hexapeptide-11 and its Influence on Collagen Synthesis and Extracellular Matrix Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) is a bioactive peptide, originally derived from yeast fermentation, that has garnered significant attention for its potential in anti-aging skincare.[1][2] This technical guide provides a comprehensive overview of the initial scientific studies investigating the effects of this compound on collagen synthesis and the broader extracellular matrix (ECM). The compiled data from in vitro and in vivo studies reveal a multi-faceted mechanism of action. This compound upregulates key genes responsible for the production of collagen and other ECM components, such as hyaluronic acid.[3][4] Its activity is linked to the modulation of critical signaling pathways, including the TGF-β and MAPK cascades.[5] Furthermore, it exhibits a complex, context-dependent regulatory role on matrix metalloproteinases (MMPs), suggesting a function in both the synthesis and organized remodeling of the dermal matrix.[6][7] This document summarizes the quantitative outcomes, details the experimental protocols employed in these foundational studies, and visualizes the key pathways and workflows to serve as a resource for ongoing research and development.

Molecular Mechanisms of Action

This compound's influence on skin physiology is not limited to a single target but involves a network of interactions that collectively improve skin structure and function. Its primary mechanisms involve the direct stimulation of ECM protein synthesis, modulation of key cellular signaling pathways, and regulation of enzymes responsible for ECM turnover.

Stimulation of Collagen and Extracellular Matrix Synthesis

In vitro studies on human dermal fibroblasts have demonstrated that this compound upregulates the expression of key genes responsible for producing collagen and hyaluronic acid.[3][8] By stimulating fibroblasts, it increases the production of procollagen, the precursor to mature collagen, thereby contributing to the maintenance of skin firmness and elasticity.[4]

The peptide also significantly impacts hydration by modulating hyaluronic acid metabolism. It has been shown to increase the expression of Hyaluronic Acid Synthase 2 (HAS2), a key enzyme in hyaluronic acid production, while simultaneously downregulating Hyaluronidase 2 (HYAL2), an enzyme responsible for its degradation.[5][6][9][10] This dual action leads to a net increase in the skin's hyaluronic acid content, improving hydration and turgor.

Key Signaling Pathway Modulation

The effects of this compound on ECM production are mediated through its influence on major cellular signaling cascades. Evidence suggests that it activates the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are central regulators of fibroblast activity, controlling the transcription of genes for structural proteins like Type I collagen and elastin.[5] By engaging these pathways, this compound effectively mimics natural growth factor signals to promote dermal regeneration.

cluster_extracellular Extracellular Space cluster_cell Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexapeptide_11 This compound Receptor Cell Surface Receptor TGF_Pathway TGF-β Pathway Receptor->TGF_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Gene_Expression Upregulation of Genes (COL1A1, HAS2, etc.) TGF_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression ECM_Synthesis Increased Synthesis of: • Collagen • Hyaluronic Acid • Elastin Gene_Expression->ECM_Synthesis

Caption: Proposed Signaling Cascade for this compound in Fibroblasts.
Regulation of Matrix Metalloproteinases (MMPs)

The role of this compound in regulating MMPs—enzymes that degrade collagen and other ECM proteins—is complex. Some findings suggest it reduces the activity of collagen-degrading enzymes like MMP-1 and MMP-3, which aligns with its anti-aging profile.[5] However, other robust in vitro studies have demonstrated that this compound leads to a dose-dependent increase in the enzymatic activity of MMP-2 and MMP-9 (gelatinases) in human lung fibroblasts.[1][7][9] This apparent contradiction suggests that this compound is not merely an inhibitor of degradation but rather a modulator of ECM remodeling. The activation of MMP-2 and MMP-9 is crucial for clearing out old, damaged matrix components to make way for the synthesis of new, properly organized fibers, a key process in wound healing and tissue renewal.[6]

Quantitative Analysis of Efficacy

The biological effects of this compound have been quantified through a series of in vitro and in vivo experiments. These studies provide concrete data on its dose-dependent effects on gene expression, enzyme activity, and clinical outcomes on human skin.

In Vitro Study Data

Initial studies have extensively used human fibroblast cell lines (e.g., IMR-90, BJ) to map the cellular response to this compound.

Table 1: Summary of In Vitro Gene Expression Changes in Human Fibroblasts

Target Gene Category Specific Genes Upregulated Cell Line Concentration (% v/v) Exposure Time Reference
Antioxidant Response Nrf2, Keap1, NQO1, TXNRD1 IMR-90 2% - 5% 24 - 96 h [6][7][9]
Proteostasis Network Proteasome subunits, Autophagy genes, Chaperones IMR-90, BJ 2% - 5% 24 - 96 h [1][7][9]
ECM Synthesis HAS2 (Hyaluronic Acid Synthase 2), EGR3 Keratinocytes Not Specified Not Specified [5][9][10]
ECM Degradation HYAL2 (Hyaluronidase 2) - Downregulated Keratinocytes Not Specified Not Specified [5][9][10]

| Androgen Receptor | AR (Androgen Receptor) | Dermal Fibroblasts | Not Specified | Not Specified |[3][8] |

Table 2: Summary of In Vitro Protein Expression and Enzyme Activity

Parameter Measured Effect Observed Cell Line Concentration (% v/v) Exposure Time Reference
Nrf2 Nuclear Accumulation Increased, most prominent at 5% IMR-90 2% - 5% 24 h [1]
Proteasome Peptidase Activity Increased IMR-90 2% - 5% 48 - 72 h [1][11]
MMP-2 and MMP-9 Activity Dose-dependent increase IMR-90 1%, 2%, 5% 24 h [9]

| Cellular Senescence | Protection against H₂O₂-induced senescence | IMR-90 | 5% | 144 h |[7][9] |

In Vivo Clinical Study Data

Human clinical trials have been conducted to validate the in vitro findings and assess the real-world efficacy of this compound on skin aging parameters.

Table 3: Summary of Human In Vivo Clinical Study Results

Study Focus Subjects Formulation Duration Key Quantitative Results Reference
Skin Elasticity 25 healthy volunteers 2.8% (v/v) this compound preparation 4 weeks Significant improvement in initial elastic response (Ue). No significant change in total deformation (Uf). [12]

| Anti-Wrinkle Effect | 20 female volunteers (40-62 years) | 3% collagen-like hexapeptide gel | 4 weeks | - Total Wrinkle Surface: Significantly reduced (75% of subjects).- Wrinkle Depth: Significantly reduced (75% of subjects).- Wrinkle Length: Highly significant reduction (p < 0.003) (75-80% of subjects). |[13] |

Experimental Methodologies

The following protocols are representative of the methods used in the foundational research on this compound.

Cell Culture and Treatment
  • Cell Lines: Human diploid fibroblasts, specifically lung-derived IMR-90 and skin-derived BJ cells, were commonly used.[1][11]

  • Culture Conditions: Cells were maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under controlled conditions (37°C, 5% CO₂).

  • Treatment Protocol: Proliferating cells were incubated with varying concentrations of this compound, typically ranging from 1% to 5% (v/v) of a stock solution, for durations between 24 and 144 hours, depending on the endpoint being measured.[9]

Gene Expression Analysis (Quantitative Real-Time PCR)

The workflow for analyzing changes in gene expression is a critical component of the in vitro assessment.

node1 1. Cell Culture & Treatment (Human Fibroblasts + this compound) node2 2. Total RNA Isolation (e.g., TRI Reagent®) node1->node2 node3 3. cDNA Synthesis (Reverse Transcription) node2->node3 node4 4. Quantitative PCR (qPCR) (SYBR® Green Chemistry) node3->node4 node5 5. Data Analysis (Relative quantification, e.g., ΔΔCt method) node4->node5

Caption: Workflow for Gene Expression Analysis via Q-PCR.
  • RNA Isolation: Total RNA was extracted from cell lysates using a reagent like TRI Reagent® (Sigma-Aldrich) following the manufacturer's protocol.

  • cDNA Synthesis: One microgram of the isolated RNA was converted to complementary DNA (cDNA) using a first-strand cDNA synthesis kit.

  • qPCR: The qPCR reaction was performed using a SYBR® Green-based master mix with gene-specific primers on a real-time PCR system. Gene expression levels were normalized to a housekeeping gene (e.g., B2M).[11]

Gelatin Zymography for MMP Activity

This technique was used to specifically measure the enzymatic activity of gelatinases MMP-2 and MMP-9.

  • Sample Preparation: Human fibroblasts were treated with this compound for 24 hours. The conditioned media, containing secreted proteins including MMPs, was then collected.

  • Electrophoresis: Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Enzyme Renaturation & Staining: Following electrophoresis, the gel was incubated in a renaturing buffer and then in a developing buffer to allow the MMPs to digest the gelatin substrate. The gel was subsequently stained (e.g., with Coomassie Brilliant Blue).

  • Analysis: Zones of enzymatic activity appear as clear bands against a blue background, indicating where the gelatin has been degraded. The intensity of these bands corresponds to the level of MMP activity.

In Vivo Assessment of Skin Properties
  • Wrinkle Analysis by Silicon Replica: For clinical anti-wrinkle studies, high-resolution silicon replicas of the skin surface (e.g., periorbital area) were taken at the beginning and end of the treatment period. These replicas were then analyzed using image analysis software to quantify changes in various wrinkle parameters, including total surface area, depth, number, and length.[13]

  • Skin Elasticity Measurement: Skin biomechanical properties were assessed using a cutometer. This device applies negative pressure to pull the skin into a probe, measuring its ability to stretch and return to its original state. Key parameters include Ue (immediate distension) and Uf (final distension), which relate to skin firmness and overall elasticity.

Summary and Future Directions

Initial studies on this compound provide compelling evidence of its role as a modulator of the skin's extracellular matrix. It operates through multiple mechanisms, including the upregulation of collagen and hyaluronic acid synthesis via the TGF-β and MAPK signaling pathways, and the active regulation of ECM remodeling through the modulation of MMP-2 and MMP-9.[5][7] Quantitative in vitro and in vivo data support its efficacy in improving skin elasticity and reducing the appearance of wrinkles.[7][13]

Future research should aim to:

  • Elucidate Detailed Mechanisms: Further investigate the specific downstream targets within the TGF-β and MAPK pathways to fully understand how this compound initiates gene transcription.

  • Clarify MMP Regulation: Conduct studies in different cell types and tissue models to confirm the context-dependent regulation of various MMPs and its net effect on the ECM over time.

  • Long-Term Clinical Trials: Perform larger, longer-duration clinical studies with diverse subject populations to establish long-term efficacy and safety, and to correlate clinical outcomes with molecular biomarkers in skin biopsies.

  • Formulation and Delivery: Optimize topical formulations to enhance the bioavailability of this compound in the dermal layers, thereby maximizing its biological effect.

References

Hexapeptide-11: A Technical Analysis of its Influence on Hyaluronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Hexapeptide-11, a bioactive peptide, and its molecular influence on hyaluronic acid (HA) synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Executive Summary

This compound, a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro, has emerged as a significant modulator of the extracellular matrix (ECM).[1][2] Originally derived from yeast fermentation, this peptide demonstrates a multi-faceted approach to improving skin matrix integrity.[1][3] Notably, research indicates that this compound directly influences the homeostasis of hyaluronic acid, a critical glycosaminoglycan responsible for skin hydration and viscoelastic properties. The peptide exerts its effects by transcriptionally upregulating Hyaluronic Acid Synthase 2 (HAS2), the primary enzyme for HA production, while simultaneously downregulating enzymes responsible for HA degradation.[4] This dual-action mechanism positions this compound as a compelling agent for applications targeting skin hydration and the mitigation of age-related dermal changes.

Core Mechanism: Modulation of Hyaluronic Acid Metabolism

This compound's primary effect on hyaluronic acid is achieved through the regulation of key genes involved in its synthesis and degradation. In vitro genomic studies on human skin cells have demonstrated its capacity to significantly alter the expression of genes critical to maintaining HA levels within the ECM.[4]

The core mechanism involves two key actions:

  • Upregulation of Hyaluronic Acid Synthase 2 (HAS2): this compound has been shown to potently increase the gene expression of HAS2 in keratinocytes.[4] HAS2 is the main enzyme responsible for the synthesis of high molecular weight hyaluronic acid, which is crucial for tissue hydration and regenerative functions.[4][5]

  • Downregulation of Hyaluronidase 2 (HYAL2): Concurrently, the peptide reduces the expression of HYAL2, an enzyme that degrades hyaluronic acid.[4] By inhibiting degradation, this compound helps preserve the newly synthesized HA, prolonging its beneficial effects in the dermal matrix.

This coordinated regulation leads to a net increase in the concentration of hyaluronic acid, enhancing the skin's moisture-retention capabilities.

Signaling Pathways and Gene Regulation

The regulatory effects of this compound on HA-related genes are mediated by specific intracellular signaling pathways. Evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade, a central regulator of cellular processes including differentiation and gene expression. Treatment with this compound leads to the upregulation of Early Growth Response 3 (EGR3), a transcription factor known to be a downstream target of the MAPK/ERK pathway.[4] EGR3, in turn, is implicated in promoting the transcription of the HAS2 gene. While the precise upstream receptor for this compound is not fully elucidated, this pathway provides a clear mechanistic link between the peptide and its observed effects on hyaluronic acid synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H11 This compound Receptor Cell Surface Receptor (Unidentified) H11->Receptor Binds MAPK MAPK Cascade (e.g., ERK) Receptor->MAPK Activates EGR3 EGR3 (Transcription Factor) MAPK->EGR3 Upregulates HAS2 HAS2 Gene EGR3->HAS2 Promotes Transcription

Caption: Proposed signaling pathway for this compound-induced HAS2 expression.

Quantitative Data: Gene Expression Analysis

The following table summarizes the quantitative results from an RNA sequencing analysis performed on human keratinocytes. The data illustrates the fold change in the expression of key genes related to hyaluronic acid metabolism following a 24-hour treatment with this compound.

Gene TargetFunctionCell TypeTreatmentFold Change vs. ControlReference
HAS2 Hyaluronic Acid SynthesisKeratinocytes100 µg/ml this compound~10.0 [4]
HYAL2 Hyaluronic Acid DegradationKeratinocytes100 µg/ml this compound~0.4 [4]
EGR3 Transcription FactorKeratinocytes100 µg/ml this compound~8.0 [4]

Experimental Protocols

The data presented in this guide are derived from rigorous in vitro studies. Below are detailed methodologies representative of the key experiments cited.

RNA Sequencing for Gene Expression Profiling

This protocol outlines the method used to determine the effect of this compound on gene expression in human skin cells.[4]

  • Cell Culture: Primary human dermal fibroblasts and keratinocytes are seeded into 48-well plates and allowed to adhere for 48 hours in standard culture conditions.

  • Treatment: Cells are treated with this compound at a concentration of 100 µg/ml for 24 hours. Control cells are left untreated.

  • RNA Extraction: Total RNA is extracted from both treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry and agarose gel electrophoresis.

  • Library Preparation: Paired-end cDNA libraries are generated from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA kit).

  • Sequencing & Analysis: The cDNA libraries are sequenced using a high-throughput platform (e.g., Illumina). The resulting clean reads are aligned to the human reference genome. Gene expression levels are evaluated using the fragments per kilobase of transcript per million mapped reads (FPKM) method. Differentially expressed genes are identified by comparing treated samples to controls, with a log2 fold-change ≥ 1 or ≤ − 1 and a p-value ≤ 0.05 considered significant.[6]

Quantitative PCR (qPCR) for Gene Expression Validation

This protocol describes a standard method for validating the expression of specific target genes, such as HAS2, in human dermal fibroblasts.[7][8]

  • Cell Culture and Treatment: Human diploid fibroblasts (e.g., IMR90) are cultured to ~80% confluency. Cells are then treated with this compound (e.g., 1-5% v/v of a stock solution) for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • RNA Extraction: Total RNA is isolated from the cells as described in Protocol 5.1.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers for the target gene (HAS2) and a stable housekeeping gene (e.g., GAPDH, B2M) for normalization.

  • Data Analysis: The reaction is run on a real-time PCR detection system. The relative quantification of gene expression is calculated using the comparative CT (2-ΔΔCT) method, where the expression of the target gene is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control group.[8]

G cluster_prep Cell Preparation & Treatment cluster_analysis Molecular Analysis cluster_rna_seq RNA Sequencing cluster_qpcr qPCR Validation Culture 1. Culture Fibroblasts or Keratinocytes Treat 2. Treat with This compound Culture->Treat Control Untreated Control Culture->Control RNA_Ext 3. Total RNA Extraction Treat->RNA_Ext Control->RNA_Ext LibPrep 4a. cDNA Library Preparation RNA_Ext->LibPrep cDNA 4b. cDNA Synthesis RNA_Ext->cDNA Seq 5a. High-Throughput Sequencing LibPrep->Seq Data 6a. Gene Expression Quantification (FPKM) Seq->Data qPCR 5b. Real-Time PCR cDNA->qPCR Data_qPCR 6b. Relative Quantification (2-ΔΔCT Method) qPCR->Data_qPCR

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent stimulator of hyaluronic acid synthesis in skin cells. Its ability to transcriptionally upregulate HAS2 and downregulate HYAL2 provides a robust, dual-action mechanism for enhancing skin hydration. The elucidation of the MAPK/EGR3 signaling pathway offers a clear direction for understanding its molecular basis of action. For drug development professionals and researchers, this compound represents a well-defined bioactive agent with quantifiable effects on a critical ECM component. Future research should focus on identifying the specific cell surface receptor for this compound and further exploring its potential synergistic effects with other ECM-modulating compounds to optimize therapeutic and cosmetic formulations.

References

Methodological & Application

Application Notes and Protocols for Hexapeptide-11 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic, bioactive peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP).[1] Originally isolated from yeast fermentation, it is now widely synthesized for research and cosmetic applications.[1][2] In cell culture, this compound acts as a potent modulator of the proteostasis network, cellular senescence, and extracellular matrix (ECM) dynamics.[3][4] It has demonstrated significant effects in human fibroblast and keratinocyte models, showing no notable cytotoxicity at effective concentrations, making it a valuable compound for studying anti-aging mechanisms, skin biology, and tissue remodeling.[3][5]

Mechanism of Action

This compound exerts its effects through multiple signaling pathways, primarily enhancing cellular resilience and maintaining youthful function. Its key activities include bolstering the antioxidant defense system, regulating ECM components, and maintaining protein homeostasis.

Antioxidant Response and Anti-Senescence

This compound plays a critical role in protecting cells from oxidative stress-induced premature senescence.[3][6] It achieves this by activating the Nrf2 (NF-E2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound promotes the nuclear accumulation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[3] This leads to the upregulation of several antioxidant and detoxification enzymes, such as NQO1 and TXNRD1.[1][7] Furthermore, this compound has been shown to reduce hydrogen peroxide-induced senescence in fibroblasts and downregulate key DNA damage response proteins like ATM and p53.[1][2]

Hexapeptide_11_Antioxidant_Pathway cluster_cell Fibroblast cluster_cyto Cytoplasm cluster_nuc Nucleus Hex11 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Hex11->Keap1_Nrf2 promotes Nrf2_nuc Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds AntiO_Genes Antioxidant Genes (NQO1, TXNRD1) ARE->AntiO_Genes activates

Diagram 1. Nrf2-mediated antioxidant response activated by this compound.
Extracellular Matrix (ECM) Regulation

This compound influences the expression and activity of key ECM components, contributing to improved skin elasticity and firmness.[8] In human dermal fibroblasts, it upregulates genes responsible for collagen production.[8][9] In keratinocytes, it enhances the synthesis of hyaluronic acid by increasing the expression of Hyaluronic Acid Synthase 2 (HAS2) while downregulating the HA-degrading enzyme Hyaluronidase 2 (HYAL2).[1][7] Additionally, this compound has been shown to dose-dependently increase the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for ECM remodeling and repair.[1][3]

Hexapeptide_11_ECM_Pathway cluster_fibro Fibroblasts cluster_keratino Keratinocytes Hex11 This compound Coll Collagen Production Hex11->Coll upregulates Elastin Elastin Production Hex11->Elastin upregulates MMPs MMP-2 & MMP-9 Activity Hex11->MMPs enhances HAS2 HAS2 Gene Hex11->HAS2 upregulates HYAL2 HYAL2 Gene Hex11->HYAL2 downregulates HA Hyaluronic Acid HAS2->HA + HYAL2->HA -

Diagram 2. Regulation of extracellular matrix components by this compound.
Proteostasis Network Modulation

This compound is a novel modulator of the proteostasis network, which is essential for maintaining cellular protein health.[3] Studies in human fibroblasts show that it promotes the dose- and time-dependent activation of genes related to the proteasome, autophagy, and molecular chaperones.[3][7] This includes the upregulation of proteasomal protein subunits and an increase in proteasome peptidase activities, which enhances the degradation of damaged proteins.[3] It also induces autophagy-related genes, facilitating the removal of dysfunctional cellular components.[1][6]

Androgen Receptor (AR) Upregulation

In human dermal fibroblasts, this compound has been shown to upregulate the Androgen Receptor (AR) gene.[8] This suggests the peptide may mimic testosterone by binding to the AR, potentially influencing biochemical pathways related to hair follicle maturation from vellus to terminal hair.[8]

Data Presentation

The effects of this compound on gene expression and cellular functions have been quantified in various in vitro studies, primarily using human lung (IMR90) and skin (BJ) fibroblasts.

Table 1: Summary of this compound Effects on Gene Expression in Human Fibroblasts
Gene CategoryTarget GenesObserved EffectCell TypeReference
Antioxidant Response nrf2, keap1, nqo1, txnrd1UpregulationIMR90[1][7]
Proteasome α7, β1, β2, β5, rpn6, rpn11UpregulationIMR90[7]
Autophagy becn1, sqstm1, hdac6, ctsl, ctsdUpregulationIMR90[7]
Chaperones hsf1, hsp27, hsp70, hsp90, cluUpregulationIMR90[7]
ECM & Skin Barrier HAS2, EGR3UpregulationKeratinocytes[7]
ECM Degradation HYAL2DownregulationKeratinocytes[7]
Hormone Receptor Androgen Receptor (AR)UpregulationDermal Fibroblasts[8]
Table 2: Summary of this compound Effects on Cellular Assays
AssayEndpoint MeasuredResultConcentration/TimeCell TypeReference
Cell Viability (MTT) CytotoxicityNo significant toxicityUp to 5% (v/v) for 48hIMR90, BJ[3][5]
Senescence (SA-β-Gal) H₂O₂-induced senescenceSignificant reduction5% (v/v) for 144hIMR90[3][7]
Gelatin Zymography MMP-2 & MMP-9 ActivityDose-dependent increase1-5% (v/v) for 24hIMR90[3][7]
Wound Healing Cell MigrationSuppression of migration1-5% (v/v) for 24-72hIMR90[7]
Immunofluorescence Nrf2 LocalizationEnhanced nuclear accumulation5% (v/v) for 24hIMR90[3]

Note: In cited studies, concentrations are often expressed as % (v/v) of a 295 µM stock solution diluted in cell culture medium.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Principle: To ensure sterility and accurate concentration, this compound powder is dissolved in a sterile solvent to create a concentrated stock solution for subsequent dilution in cell culture media.

Materials:

  • This compound powder (purity >95%)[9]

  • Sterile, nuclease-free water or DMSO[10]

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Calculate the required mass of this compound powder to create a stock solution (e.g., a 295 µM stock as used in published studies).[3] The molecular weight of this compound is approximately 676.8 g/mol .[2]

  • Aseptically weigh the peptide powder and transfer it to a sterile conical tube.

  • Add the calculated volume of sterile water to the tube. Vortex gently until the peptide is fully dissolved.[9]

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Store aliquots at -20°C for short-term use (within 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Principle: Senescent cells exhibit increased lysosomal β-galactosidase activity at a suboptimal pH (6.0). This assay uses a chromogenic substrate (X-Gal) that is cleaved by this enzyme to produce a blue precipitate, allowing for the identification of senescent cells.[11]

SA_Beta_Gal_Workflow start 1. Seed Fibroblasts in Culture Plates induce 2. Induce Senescence (Optional) (e.g., 300 µM H₂O₂ for 48h) start->induce treat 3. Treat with this compound (e.g., 5% v/v) and Controls induce->treat incubate 4. Incubate for Desired Period (e.g., 144h) treat->incubate wash_fix 5. Wash with PBS and Fix Cells incubate->wash_fix stain 6. Add SA-β-Gal Staining Solution (pH 6.0) wash_fix->stain incubate_stain 7. Incubate Overnight at 37°C (No CO₂) stain->incubate_stain end 8. Image & Quantify Blue-Stained Cells incubate_stain->end

Diagram 3. Experimental workflow for SA-β-Gal senescence assay.

Materials:

  • Cultured human fibroblasts (e.g., IMR90)

  • This compound treatment solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS)

  • SA-β-Gal Staining Solution (containing X-Gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)

  • Microscope

Procedure:

  • Seed fibroblasts in multi-well plates and allow them to adhere overnight.

  • Induce Senescence (Positive Control): Treat cells with a senescence-inducing agent (e.g., 300 µM H₂O₂ for 48 hours).[6] Include an untreated control group.

  • Treatment: After induction, replace the media with fresh media containing different concentrations of this compound (e.g., 2% and 5% v/v) or vehicle control.[6]

  • Incubate cells for the desired duration (e.g., three exposures of 48h each).[6]

  • Fixation: Aspirate media, wash cells twice with PBS, and add Fixation Solution. Incubate for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Staining: Add the freshly prepared SA-β-Gal Staining Solution to each well, ensuring cells are fully covered.

  • Incubate the plates at 37°C overnight in a dry incubator (no CO₂).

  • Analysis: Observe cells under a light microscope. Senescent cells will appear blue.

  • Quantification: Count the percentage of blue-stained cells relative to the total number of cells in at least 10 different optical fields to determine the relative number of senescent cells.[6]

Protocol 3: Gene Expression Analysis by qRT-PCR

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the relative changes in the expression of target genes following this compound treatment. This involves isolating RNA, reverse transcribing it into cDNA, and then amplifying the cDNA with gene-specific primers.[12]

qPCR_Workflow start 1. Culture & Treat Cells with this compound lysis 2. Lyse Cells & Homogenize start->lysis rna_iso 3. Total RNA Isolation (e.g., Column-based kit) lysis->rna_iso qc 4. RNA Quality & Quantity Check (e.g., NanoDrop) rna_iso->qc rt 5. Reverse Transcription (RNA -> cDNA) qc->rt qpcr 6. Set up qPCR Reaction (cDNA, Primers, SYBR Green) rt->qpcr run 7. Run on Real-Time PCR Instrument qpcr->run end 8. Data Analysis (ΔΔCt Method) run->end

Diagram 4. Workflow for analyzing gene expression via qRT-PCR.

Materials:

  • This compound treated cells and control cells

  • RNA isolation kit

  • Reverse transcription kit (with oligo(dT) or random hexamers)[13]

  • SYBR Green or TaqMan-based qPCR master mix[12]

  • Gene-specific primers (designed to span introns)[13]

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Culture cells (e.g., IMR90 fibroblasts) to 70-80% confluency and treat with this compound (e.g., 1%, 2%, 5% v/v) for 24-96 hours.[7]

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., Nrf2, MMP2) and a housekeeping gene (e.g., GAPDH), and qPCR master mix.

  • Run the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample.

Protocol 4: Gelatin Zymography for MMP Activity

Principle: Gelatin zymography is an electrophoretic technique to detect the activity of gelatinases (MMP-2 and MMP-9).[14][15] Proteins in the cell culture supernatant are separated on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after Coomassie staining.

Materials:

  • Conditioned media from this compound treated cells (serum-free)

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (containing Tris-HCl, CaCl₂, ZnCl₂)

  • Coomassie Blue staining and destaining solutions

Procedure:

  • Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free media. Treat with this compound (e.g., 1%, 2%, 5% v/v) for 24 hours.[3] Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of the supernatant.

  • Mix equal amounts of protein with non-reducing sample buffer. Do NOT boil the samples.

  • Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run at 125V for ~90 minutes at 4°C.[16]

  • Renaturation: After electrophoresis, wash the gel in Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

  • Development: Incubate the gel in Developing Buffer overnight (~18 hours) at 37°C.[14]

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destaining: Destain the gel until clear bands, representing gelatinolytic activity, appear against a dark blue background. The positions of MMP-2 and MMP-9 can be identified by their molecular weights.

  • Analysis: Quantify the clear bands using densitometry software (e.g., ImageJ).[14]

References

Application Notes and Protocols: Hexapeptide-11 Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), originally derived from yeast extracts. It has garnered significant interest in dermatological and cellular research for its anti-aging properties and its role in modulating the proteostasis network, which is crucial for maintaining cellular health. In vitro studies have demonstrated that this compound can influence various cellular processes, including antioxidant gene expression, extracellular matrix remodeling, and the reduction of cellular senescence. Proper solubilization and preparation of this peptide are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell-based assays.

Data Presentation: this compound Solubility

The solubility of this compound is dependent on the solvent. As a hydrophobic peptide, its solubility in aqueous solutions can be limited. The following table summarizes the known solubility data for this compound.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (147.75 mM)Ultrasonic assistance may be required. Use freshly opened, hygroscopic DMSO for best results.
Ethanol30 mg/mLNo additional notes provided.
Dimethylformamide (DMF)30 mg/mLNo additional notes provided.
WaterLimitedAs a hydrophobic peptide, solubility in water is expected to be low.
10%-30% Acetic Acid-Can be used if water fails to dissolve the peptide.

Experimental Protocols

Reconstitution of Lyophilized this compound Powder

This protocol describes the reconstitution of lyophilized this compound to create a high-concentration stock solution.

Materials:

  • Lyophilized this compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Centrifuge

Procedure:

  • Pre-treatment of Lyophilized Powder: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Tightly cap the vial and vortex gently for 10-15 seconds.

  • Complete Solubilization: Inspect the solution for any visible particles. If the peptide is not fully dissolved, sonicate the vial in an ultrasonic bath for short intervals (1-2 minutes) or warm the tube to 37°C. Avoid vigorous shaking to prevent peptide degradation.

  • Centrifugation: Centrifuge the vial again at low speed to pellet any undissolved material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. For storage at -80°C, the solution can be stable for up to 6 months; at -20°C, it is recommended to use it within 1 month.

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the this compound stock solution to prepare working solutions for cell culture experiments.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Example Dilution for a 5% (v/v) Working Solution: In some studies, this compound has been used at a concentration of 5% (v/v). To prepare such a solution, you would add 50 µL of a this compound solution to 950 µL of cell culture medium. The initial concentration of the this compound solution used for this dilution should be clearly defined and reported.

  • Vortexing: Gently vortex the working solutions to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted peptide solutions in culture medium for extended periods.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

Hexapeptide11_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized This compound centrifuge1 Centrifuge Vial lyophilized->centrifuge1 add_dmso Add Anhydrous DMSO centrifuge1->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution thaw Thaw Stock Aliquot stock_solution->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute working_solution Final Working Solution dilute->working_solution assay In Vitro Assay working_solution->assay

Caption: Workflow for the preparation of this compound solutions.

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular homeostasis and the stress response.

  • Nrf2/Keap1 Pathway: this compound increases the expression of antioxidant genes such as Nrf2, Keap1, NQO1, and TXNRD1. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting the cell from oxidative damage.

  • Proteostasis Network: The peptide enhances the expression of genes related to the proteasome and autophagy, two major cellular machinery for protein degradation and recycling. This helps in clearing damaged or misfolded proteins, maintaining protein homeostasis.

  • p53 Signaling: In response to oxidative stress, this compound can suppress the upregulation of p53 and its downstream target p21, thereby protecting cells from premature senescence.

  • Matrix Metalloproteinase (MMP) Activity: this compound has been shown to enhance the activity of MMP-2 and MMP-9, which are involved in the remodeling of the extracellular matrix.

  • Androgen Receptor (AR) Upregulation: In human dermal fibroblasts, this compound has been observed to upregulate the Androgen Receptor gene, suggesting a potential role in hair growth pathways.

Application Notes and Protocols: Determining MMP-2 and MMP-9 Activity in the Presence of Hexapeptide-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) and for assessing the modulatory effects of Hexapeptide-11 on their activity. The protocols are intended for use by individuals with basic laboratory experience in cell culture, biochemistry, and molecular biology.

Introduction

Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 (72 kDa gelatinase A) and MMP-9 (92 kDa gelatinase B), are zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix (ECM).[1][2] Their activity is implicated in various physiological processes, including wound healing and tissue development, as well as pathological conditions such as cancer metastasis and inflammation.[3][4]

This compound (Phe-Val-Ala-Pro-Phe-Pro) is a bioactive peptide, originally isolated from yeast extracts, known for its anti-aging properties.[5] It has been shown to upregulate genes responsible for collagen and hyaluronic acid production.[6] Notably, studies have demonstrated that this compound can enhance the enzymatic activity of both MMP-2 and MMP-9 in a dose-dependent manner in human fibroblasts.[5][7][8] This makes the accurate measurement of MMP-2 and MMP-9 activity in the presence of this compound crucial for understanding its biological effects and for the development of therapeutics targeting ECM remodeling.

This document outlines two primary methods for assessing MMP-2 and MMP-9 activity: Gelatin Zymography for semi-quantitative analysis and a Fluorogenic Substrate Assay for quantitative measurements.

Data Presentation: Effect of this compound on MMP-2 and MMP-9 Activity

The following table summarizes the observed effects of this compound on the activity of MMP-2 and MMP-9 in human diploid fibroblasts, as determined by gelatin zymography. The data indicates a dose-dependent increase in the enzymatic activity of both gelatinases upon treatment with this compound.

This compound Concentration (v/v)MMP-2 Activity (Relative Increase)MMP-9 Activity (Relative Increase)Reference
1%Moderate IncreaseModerate Increase[5]
2%Significant IncreaseSignificant Increase[5][9]
5%Strong IncreaseStrong Increase[5][8][9]

Note: The relative increase is based on densitometric analysis of zymograms from the cited study. For precise quantification, a fluorogenic assay is recommended.

Experimental Protocols

Two primary methods are detailed below: Gelatin Zymography and a Fluorogenic MMP Activity Assay. The choice of method will depend on the desired level of quantification and available equipment.

Protocol 1: Gelatin Zymography

This method allows for the detection of MMP-2 and MMP-9 activity in biological samples and provides a semi-quantitative assessment of their levels.[2] It is particularly useful for visualizing the latent (pro-MMP) and active forms of the enzymes.

Workflow for Gelatin Zymography

cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_develop Activity Development cluster_stain Visualization prep1 Culture cells with/without This compound prep2 Collect conditioned media prep1->prep2 prep3 Centrifuge to remove debris prep2->prep3 prep4 Determine protein concentration prep3->prep4 gel1 Mix sample with non-reducing sample buffer prep4->gel1 gel2 Load onto gelatin-containing polyacrylamide gel gel1->gel2 gel3 Run electrophoresis at 150V gel2->gel3 dev1 Wash gel with Triton X-100 to remove SDS gel3->dev1 dev2 Incubate in developing buffer (24h at 37°C) dev1->dev2 stain1 Stain with Coomassie Blue dev2->stain1 stain2 Destain until clear bands appear stain1->stain2 stain3 Image and quantify bands stain2->stain3

Caption: Workflow for assessing MMP activity using gelatin zymography.

Materials:

  • Conditioned media from cells treated with this compound

  • FBS-free cell culture media

  • Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)

  • Gelatin (from porcine skin)

  • 5x Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)

  • Washing buffer (2.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl2)

  • Incubation/Developing buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl2)

  • Staining solution (0.5% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid)

  • Destaining solution (40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation: a. Culture cells (e.g., human dermal fibroblasts) to 70-80% confluency. b. Wash cells twice with FBS-free media to remove serum, which contains MMP inhibitors. c. Treat cells with varying concentrations of this compound in FBS-free media for a specified time (e.g., 24 hours).[5] d. Collect the conditioned media and centrifuge to remove cells and debris. e. Determine the protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis: a. Prepare a 7.5% or 10% polyacrylamide separating gel containing 1 mg/mL gelatin.[10] b. Mix samples with 5x non-reducing sample buffer. Do not heat or boil the samples. c. Load equal amounts of protein per well. Include a protein molecular weight marker. d. Run the gel at approximately 150V until the dye front reaches the bottom.

  • Enzyme Renaturation and Activity Development: a. After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS. This allows the MMPs to renature. b. Incubate the gel in developing buffer at 37°C for 16-24 hours.[10] This buffer contains the necessary cofactors (Ca2+) for MMP activity.

  • Staining and Visualization: a. Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes. b. Destain the gel with destaining solution until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been digested by MMPs. c. MMP-9 (pro and active forms) will appear at ~92 kDa and MMP-2 at ~72 kDa. d. The gel can be imaged, and the bands quantified using densitometry software.

Protocol 2: Fluorogenic MMP Activity Assay

This method provides a quantitative measure of MMP activity and is suitable for high-throughput screening. It utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that becomes fluorescent upon cleavage by MMPs.[11]

Workflow for Fluorogenic MMP Activity Assay

cluster_prep Sample/Standard Preparation cluster_reaction Enzymatic Reaction cluster_read Measurement prep1 Prepare MMP standards and samples (e.g., conditioned media) prep2 Add samples/standards to 96-well plate prep1->prep2 prep3 Add activation buffer (optional, for total MMP activity) prep2->prep3 react1 Add FRET substrate working solution prep3->react1 react2 Incubate at 37°C (2-6 hours) react1->react2 read1 Measure fluorescence (e.g., Ex 320nm / Em 405nm) read2 Calculate MMP activity from standard curve read1->read2 Hex11 This compound Fibroblast Fibroblast Hex11->Fibroblast Acts on Genes Upregulation of Genes (Collagen, Elastin, Hyaluronic Acid) Fibroblast->Genes Stimulates MMP_Activation Activation of MMP-2 & MMP-9 Fibroblast->MMP_Activation Induces Antioxidant Antioxidant Gene Expression (Nrf2, Keap1, etc.) Fibroblast->Antioxidant Stimulates ECM Increased ECM Synthesis (Collagen, Elastin) Genes->ECM Remodeling ECM Remodeling ECM->Remodeling Requires MMP_Activation->Remodeling Mediates Senescence Reduced Cellular Senescence Antioxidant->Senescence

Caption: Known and proposed signaling effects of this compound.

References

Unveiling the Cellular Impact of Hexapeptide-11: A Gene Microarray-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of gene microarray technology to elucidate the biological effects of Hexapeptide-11, a synthetic peptide with significant anti-aging and skin health-promoting properties. The information presented herein is intended to guide researchers in designing and executing experiments to explore the molecular mechanisms of this peptide.

Application Notes

This compound, a bioactive peptide originally derived from yeast fermentation, has demonstrated a remarkable ability to modulate gene expression related to crucial cellular processes. In vitro studies on human dermal fibroblasts have shown that this compound can upregulate genes responsible for the production of collagen and other essential components of the extracellular matrix (ECM), such as hyaluronic acid. This contributes to its observed effects on improving skin elasticity and reducing the appearance of fine lines and wrinkles.

Gene microarray analyses and other genomic studies have been instrumental in revealing the multifaceted mechanism of action of this compound. A key finding is its role in enhancing the cellular "proteostasis network," which is responsible for maintaining the integrity and function of proteins within the cell. This includes the upregulation of genes associated with the proteasome, autophagy, and molecular chaperones.

Furthermore, this compound has been shown to bolster the cell's antioxidant defenses by activating the Nrf2 signaling pathway, a critical regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes that protect cells from oxidative stress, a major contributor to the aging process. The peptide also influences key signaling cascades such as the TGF-β and MAPK pathways, which are central to collagen synthesis and cellular health.

Interestingly, studies have also indicated that this compound can upregulate the Androgen Receptor (AR) gene, suggesting it may influence biochemical pathways related to hair growth.

Quantitative Gene Expression Data

The following table summarizes the quantitative changes in gene expression observed in human lung embryonic fibroblasts (IMR90) and human newborn foreskin fibroblasts (BJs) following treatment with this compound. This data is derived from quantitative polymerase chain reaction (Q-PCR) analyses.

Gene Category Gene Fold Upregulation (approx.) Function
Proteasome Subunits α7, β1, β2, β5, rpn6, rpn11Dose-dependent increaseProtein degradation and turnover
Autophagy/Lysosome System becn1, sqstm1, hdac6, ctsl, ctsdDose-dependent increaseCellular cleaning and recycling
Molecular Chaperones hsf1, hsp27, hsp70, hsp90, cluDose-dependent increaseProtein folding and stability
Antioxidant Response nrf2, keap1, nqo1, txnrd1Dose-dependent increaseCellular protection against oxidative stress
Hyaluronic Acid Metabolism HAS2UpregulatedSynthesis of hyaluronic acid
HYAL2DownregulatedDegradation of hyaluronic acid
Skin Barrier & Integrity EGR3UpregulatedMaintenance of dermal cohesion
Androgen Receptor ARUpregulatedPotential role in hair growth pathways

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

Hexapeptide11_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexapeptide11 This compound Receptor Cell Surface Receptors Hexapeptide11->Receptor TGFb_MAPK TGF-β / MAPK Signaling Cascades Receptor->TGFb_MAPK Keap1_Nrf2 Keap1 Receptor->Keap1_Nrf2 dissociation Proteostasis Proteostasis Network (Proteasome, Autophagy, Chaperones) Receptor->Proteostasis Gene_Expression Gene Expression Upregulation TGFb_MAPK->Gene_Expression Nrf2 Nrf2 Nrf2->Gene_Expression translocation Proteostasis->Gene_Expression Collagen_Gene Collagen, HAS2, EGR3, AR Genes Gene_Expression->Collagen_Gene Antioxidant_Gene Antioxidant Genes (NQO1, TXNRD1) Gene_Expression->Antioxidant_Gene Proteostasis_Gene Proteostasis-related Genes Gene_Expression->Proteostasis_Gene

Caption: this compound Signaling Pathways.

Gene_Microarray_Workflow start Start: Human Dermal Fibroblast Culture treatment Treatment Groups: 1. Control (Vehicle) 2. This compound (e.g., 2-5% v/v) start->treatment incubation Incubation (e.g., 24-96 hours) treatment->incubation rna_extraction Total RNA Extraction and Purification incubation->rna_extraction quality_control RNA Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) rna_extraction->quality_control labeling cDNA Synthesis and Labeling (e.g., with fluorescent dyes) quality_control->labeling hybridization Hybridization to Gene Microarray Chip labeling->hybridization scanning Microarray Scanning and Image Acquisition hybridization->scanning data_analysis Data Analysis: - Normalization - Differential Gene Expression - Pathway Analysis scanning->data_analysis end End: Identification of Differentially Expressed Genes data_analysis->end

Caption: Gene Microarray Experimental Workflow.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on gene expression in human dermal fibroblasts using gene microarray analysis.

Cell Culture and Treatment
  • Cell Line: Human dermal fibroblasts (e.g., IMR90, BJ cells).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere and reach approximately 70-80% confluency.

  • Treatment:

    • Prepare a stock solution of this compound. The peptide is often supplied in a solution, and dilutions can be made directly in the culture medium.

    • Aspirate the old medium from the cells and wash with Phosphate-Buffered Saline (PBS).

    • Add fresh culture medium containing either the vehicle control or this compound at the desired concentrations (e.g., 2% and 5% v/v of a stock solution).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours).

Total RNA Extraction and Quality Control
  • RNA Extraction:

    • Following incubation, aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.

    • Resuspend the final RNA pellet in RNase-free water.

  • RNA Quality Control:

    • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.

Gene Microarray Analysis
  • cDNA Synthesis and Labeling:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using reverse transcriptase and oligo(dT) or random primers.

    • Incorporate a label during cDNA synthesis. For two-color microarrays, label the control and treated samples with different fluorescent dyes (e.g., Cy3 and Cy5). For single-color arrays (e.g., Affymetrix), biotinylate the cRNA.

  • Hybridization:

    • Purify the labeled cDNA/cRNA to remove unincorporated nucleotides.

    • Prepare a hybridization cocktail containing the labeled probe.

    • Denature the probe and apply it to the gene microarray slide.

    • Incubate the slide in a hybridization chamber for a specified time (e.g., 16-24 hours) at a specific temperature to allow the labeled probes to bind to their complementary sequences on the array.

  • Washing and Scanning:

    • After hybridization, wash the microarray slide to remove non-specifically bound probes.

    • Dry the slide by centrifugation.

    • Scan the microarray using a laser scanner at the appropriate wavelengths for the fluorescent dyes used. This will generate a high-resolution image of the array.

Data Analysis
  • Image Analysis and Data Extraction: Use specialized software to quantify the fluorescence intensity of each spot on the microarray image.

  • Normalization: Normalize the raw data to correct for systematic variations, such as differences in dye incorporation, scanning intensity, and spatial effects on the array.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control. This is typically done using statistical tests (e.g., t-test or ANOVA) and setting a fold-change and p-value threshold.

  • Bioinformatics Analysis:

    • Clustering: Group genes with similar expression patterns together to identify co-regulated genes.

    • Pathway and Gene Ontology (GO) Analysis: Use bioinformatics tools (e.g., DAVID, GSEA) to determine if the differentially expressed genes are enriched in specific biological pathways, molecular functions, or cellular components. This provides insights into the biological processes affected by this compound.

Application Notes & Protocols: Formulation of Hexapeptide-11 for Topical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of Hexapeptide-11 for topical applications.

Overview of this compound

This compound is a synthetic peptide with the amino acid sequence Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline (Phe-Val-Ala-Pro-Phe-Pro).[1][2] Originally isolated from yeast extracts, it is now synthetically produced for cosmetic and research applications.[1][3] It is recognized for its potential anti-aging properties, including improving skin elasticity and firmness, reducing the appearance of fine lines, and supporting the extracellular matrix.[1][4][5] Its mechanism of action involves modulating key genes related to collagen production, antioxidant response, and hyaluronic acid synthesis.[1][2][3]

Physicochemical and Handling Properties

Proper formulation begins with understanding the fundamental properties of the active peptide.

PropertyValue / DescriptionSource(s)
INCI Name This compound[1]
CAS Number 161258-30-6[1]
Sequence H-Phe-Val-Ala-Pro-Phe-Pro-OH[1][3]
Molecular Weight ~676.80 Da[2]
Appearance White to off-white powder (pure form) or clear liquid (in solution)[4][6]
Solubility Water-soluble[6][7]
Recommended pH 4.5 - 7.0[4][6]
Storage Store in a refrigerator at 4 to 8°C. Protect from light and humidity.[4][6]
Handling Avoid strong oxidizing agents. Incorporate into formulations at temperatures below 40°C.[8]
Typical Conc. 1% to 5% (of a stock solution, or as specified by the supplier)[4]
Mechanism of Action & Signaling Pathways

This compound exerts its effects through multiple molecular pathways, primarily in dermal fibroblasts and keratinocytes.

  • Extracellular Matrix (ECM) Integrity : It stimulates fibroblasts to increase the synthesis of collagen and elastin, which are crucial for skin firmness and elasticity.[1][4] It has been shown to upregulate genes responsible for collagen production.[1][5]

  • Antioxidant Defense : The peptide enhances the cellular antioxidant response by increasing the nuclear accumulation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[2][3][5] This leads to the upregulation of antioxidant genes like NQO1 and TXNRD1, protecting cells from oxidative stress-induced premature senescence.[2][9]

  • Hyaluronic Acid (HA) Homeostasis : In keratinocytes, this compound can stimulate hyaluronic acid synthase 2 (HAS2) while downregulating the HA-degrading enzyme hyaluronidase 2 (HYAL2), thereby increasing HA retention and skin hydration.[2][9]

  • Androgen Receptor Modulation : Gene microarray studies on human dermal fibroblasts indicate that this compound can upregulate the Androgen Receptor (AR) gene, suggesting it may influence biochemical pathways related to hair follicle maturation.[1][5]

Hexapeptide11_Pathway cluster_fibroblast Dermal Fibroblast cluster_keratinocyte Keratinocyte HEX11 This compound F_Receptor Cell Surface Receptor HEX11->F_Receptor Binds HAS2 HAS2 Gene (HA Synthesis) HEX11->HAS2 Upregulates HYAL2 HYAL2 Gene (HA Degradation) HEX11->HYAL2 Downregulates Nrf2_Keap1 Nrf2-Keap1 Complex F_Receptor->Nrf2_Keap1 Signals Collagen_Gene Upregulation of Collagen Genes F_Receptor->Collagen_Gene Elastin_Gene Upregulation of Elastin Genes F_Receptor->Elastin_Gene AR_Gene Upregulation of Androgen Receptor (AR) Gene F_Receptor->AR_Gene Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Upregulation of Antioxidant Genes (NQO1, TXNRD1) ARE->Antioxidant_Genes Activates

Caption: Simplified signaling pathways of this compound in skin cells.

Application Protocol 1: Basic Topical Serum Formulation

This protocol describes the preparation of a simple aqueous gel-based serum suitable for initial in vitro testing. This vehicle is designed for ease of preparation and to minimize interference with the peptide's activity.

A. Materials & Equipment
  • Active: this compound solution or powder (as supplied)

  • Solvent/Vehicle: Deionized (DI) or purified water

  • Gelling Agent: Carbomer (e.g., Carbopol® 940) or Hydroxyethylcellulose (HEC)

  • Humectant: Glycerin or Propylene Glycol[10]

  • Neutralizer (for Carbomer): Triethanolamine (TEA) or Sodium Hydroxide (10% solution)

  • Preservative: Phenoxyethanol or a broad-spectrum preservative blend

  • Equipment: Analytical balance, magnetic stirrer and stir bar, pH meter, beakers, graduated cylinders.

B. Formulation Composition
IngredientFunctionConcentration (w/w %)
Deionized WaterSolventq.s. to 100
HydroxyethylcelluloseGelling Agent1.0 - 1.5
GlycerinHumectant3.0 - 5.0
This compound Active 1.0 - 5.0
PhenoxyethanolPreservative0.5 - 1.0

C. Formulation Workflow

Formulation_Workflow start Start weigh 1. Weigh all ingredients (Water, HEC, Glycerin, This compound, Preservative) start->weigh disperse 2. In a beaker, add Glycerin. Slowly disperse HEC into the Glycerin to form a slurry. weigh->disperse hydrate 3. Add water to the main beaker and begin moderate stirring. Slowly add the HEC/Glycerin slurry. disperse->hydrate mix 4. Stir until HEC is fully hydrated and a clear, uniform gel is formed (may take 30-60 min). hydrate->mix cooldown 5. Ensure temperature is below 40°C. mix->cooldown add_active 6. Add this compound solution and preservative. Mix until uniform. cooldown->add_active ph_adjust 7. Check and adjust pH to target range (5.0 - 6.5) if necessary. add_active->ph_adjust end End: Store in airtight container at 4-8°C ph_adjust->end

Caption: Workflow for preparing a this compound topical serum.
D. Step-by-Step Procedure

  • Preparation: Calibrate the pH meter and analytical balance. Sanitize all glassware and equipment.

  • Gelling Agent Dispersion: In a small beaker, weigh the glycerin. Slowly add the Hydroxyethylcellulose (HEC) powder to the glycerin and mix to create a smooth, lump-free slurry. This prevents the gelling agent from clumping when added to water.

  • Hydration: In the main formulation beaker, weigh the deionized water. Place on a magnetic stirrer and begin mixing at a moderate speed to create a vortex. Slowly pour the HEC/glycerin slurry into the vortex.

  • Mixing: Continue stirring until the HEC is completely hydrated and the solution thickens into a uniform, clear gel. This may require 30-60 minutes. Avoid excessive high-shear mixing which can degrade the polymer.

  • Cool Down: Ensure the gel has returned to room temperature (below 40°C). This is critical to preserve the integrity of the peptide.[8]

  • Addition of Actives: While stirring gently, add the pre-weighed this compound and the preservative to the gel. Continue mixing until the solution is homogeneous.

  • Final Adjustments: Measure the pH of the final formulation. If necessary, adjust to a skin-compatible range (e.g., 5.0 - 6.5) using a suitable pH adjuster.

  • Storage: Transfer the final product to a clean, airtight container and store in a refrigerator (4-8°C) protected from light.

Application Protocol 2: In Vitro Experimental Methods

The following protocols are designed to assess the safety and efficacy of the formulated this compound.

A. In Vitro Cytotoxicity Assay (MTT Method)

This protocol determines the effect of the this compound formulation on the viability of human dermal fibroblasts (HDF) or keratinocytes (e.g., HaCaT). Studies have shown this compound to be non-toxic to human fibroblasts up to a concentration of 5% (v/v of a stock solution).[3][11]

  • Methodology:

    • Cell Culture: Culture HDF cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

    • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Prepare serial dilutions of the this compound formulation in cell culture media. Remove the old media from the wells and add 100 µL of the diluted formulations. Include a vehicle control (formulation base without peptide) and an untreated control.

    • Incubation: Incubate the plate for 24 to 48 hours.

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity_Workflow start Start seed 1. Seed human fibroblasts in 96-well plate start->seed incubate1 2. Incubate for 24h (cell attachment) seed->incubate1 treat 3. Treat cells with formulation dilutions and controls incubate1->treat incubate2 4. Incubate for 24-48h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % Cell Viability read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.
B. In Vitro Skin Penetration Study (Franz Diffusion Cell)

This protocol assesses the ability of this compound to permeate through a skin barrier model.[12][13][14]

  • Methodology:

    • Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and cut the skin to fit the Franz diffusion cells.

    • Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred and maintained at 32-37°C.

    • Equilibration: Allow the system to equilibrate for at least 30 minutes.

    • Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[14]

    • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid and replace with an equal volume of fresh, pre-warmed buffer.

    • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as RP-HPLC with UV detection (210-230 nm).[15][16]

    • Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss).

Franz_Cell_Workflow start Start prep_skin 1. Prepare excised skin membrane start->prep_skin mount 2. Mount skin on Franz diffusion cell prep_skin->mount add_receptor 3. Fill receptor chamber with buffer (e.g., PBS) mount->add_receptor equilibrate 4. Equilibrate system at 32-37°C add_receptor->equilibrate apply_formulation 5. Apply finite dose of formulation to donor chamber equilibrate->apply_formulation sample 6. Collect samples from receptor at time intervals apply_formulation->sample analyze 7. Analyze peptide concentration (e.g., by HPLC) sample->analyze calculate 8. Calculate cumulative permeation and flux analyze->calculate end End calculate->end

Caption: Workflow for an in vitro skin penetration study using Franz cells.
C. Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the expression of target genes in response to this compound treatment.

  • Target Genes:

    • ECM: COL1A1 (Collagen Type I), ELN (Elastin)

    • Antioxidant: NFE2L2 (Nrf2), NQO1

    • Hydration: HAS2, HYAL2

  • Methodology:

    • Cell Culture and Treatment: Culture and treat human fibroblasts or keratinocytes with the this compound formulation as described in the cytotoxicity protocol, using non-toxic concentrations.

    • RNA Extraction: After the desired treatment period (e.g., 24 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analysis: Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells compared to control cells.

D. Efficacy Data from Literature

The following table summarizes key findings from published in vivo and in vitro studies.

Study TypeModel / SubjectsTreatmentDurationKey ResultsSource(s)
In Vivo Elasticity 25 human volunteers2.8% (v/v) this compound toner4 weeksSignificant improvement in skin elasticity (initial elastic response).[3][17]
In Vitro Senescence IMR90 human fibroblasts5% (v/v) this compound3 exposures over 6 daysProtected cells against H₂O₂-induced premature senescence; suppressed upregulation of p53 and p21.[3][9]
In Vitro Gene Expression IMR90 & BJ fibroblasts2-5% (v/v) this compound24-96 hoursDose- and time-dependent upregulation of genes related to proteasome, autophagy, and antioxidant response (Nrf2, Keap1, NQO1).[3][9][17]
In Vitro MMP Activity IMR90 fibroblasts1-5% (v/v) this compound24 hoursDose-dependent activation of the enzymatic activity of MMP-2 and MMP-9.[9][17]
Safety & Toxicology
  • Dermal Irritation: this compound is generally considered non-irritating to the skin.[18]

  • Sensitization: No sensitizing effects are known.[18]

  • Cytotoxicity: As noted, in vitro studies on human fibroblasts show no significant cytotoxic effects at typical research concentrations.[3][11]

  • General Safety: The Environmental Working Group (EWG) gives this compound a low hazard score.[19] Safety Data Sheets (SDS) indicate no special measures are required for general handling, though standard laboratory personal protective equipment (PPE) should always be used.[18][20]

References

Application Notes and Protocols: In Vivo Efficacy Testing of Hexapeptide-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a bioactive peptide with demonstrated efficacy in modulating key pathways associated with skin aging, hair growth, and wound healing. In vitro studies have shown its ability to influence collagen synthesis, upregulate antioxidant gene expression, and support cellular homeostasis.[1][2] To substantiate these findings and evaluate its therapeutic potential in a physiological context, robust in vivo models are essential. These application notes provide detailed protocols for testing the efficacy of this compound in established animal models for skin elasticity, hair growth promotion, and wound repair.

Signaling Pathways of this compound

This compound exerts its effects by modulating several key cellular signaling pathways. It is known to upregulate genes involved in the antioxidant response, such as Nrf2 and associated genes, and influence extracellular matrix remodeling.[1][3][4] Additionally, it has been shown to upregulate the Androgen Receptor (AR) gene, suggesting a role in hair growth pathways.[2][5]

Hexapeptide11_Signaling Hexapeptide11 This compound Cell Cell Membrane Hexapeptide11->Cell Enters Cell AR Androgen Receptor (AR) Hexapeptide11->AR Upregulates Nrf2_Keap1 Nrf2-Keap1 Complex Hexapeptide11->Nrf2_Keap1 Activates Collagen_Genes Collagen & ECM Genes (e.g., HAS2) Hexapeptide11->Collagen_Genes Upregulates Hair_Growth Hair Growth Promotion AR->Hair_Growth Influences Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Genes Antioxidant Genes (NQO1, TXNRD1) ARE->Antioxidant_Genes Upregulates Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response ECM Extracellular Matrix (Collagen, Hyaluronic Acid) Collagen_Genes->ECM Increases production of Skin_Elasticity Improved Skin Elasticity & Anti-aging ECM->Skin_Elasticity

Caption: Signaling pathways modulated by this compound.

In Vivo Models for Efficacy Testing

The following protocols are designed as templates and should be adapted based on specific research questions and institutional guidelines for animal care and use.

Skin Elasticity and Anti-aging in a Rodent Model

This model assesses the ability of topically applied this compound to improve skin elasticity and biomechanical properties in aged or photo-aged rodents.

Experimental Workflow

Skin_Elasticity_Workflow Start Start: Aged Mouse Model (e.g., D-galactose induced) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (Control, Vehicle, this compound) Acclimatization->Grouping Treatment Topical Application (Daily for 4-8 weeks) Grouping->Treatment Measurement Skin Elasticity Measurement (e.g., Cutometer) at specified intervals Treatment->Measurement Histology Histological Analysis (Collagen & Elastin staining) Treatment->Histology Analysis Data Analysis (Biomechanical parameters) Measurement->Analysis End End Analysis->End Histology->End

Caption: Workflow for skin elasticity testing.

Protocol:

  • Animal Model: Utilize aged mice (e.g., 18-24 months old) or induce premature aging in young mice (e.g., 8-10 weeks old) through chronic subcutaneous injection of D-galactose.

  • Groups:

    • Group A: Control (No treatment)

    • Group B: Vehicle control (Topical application of the base formulation without this compound)

    • Group C: this compound (Topical application of the formulation containing a specified concentration of this compound)

  • Treatment Protocol:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Shave a designated area on the dorsal skin of each mouse.

    • Apply a standardized amount of the vehicle or this compound formulation to the shaved area daily for 4 to 8 weeks.

  • Efficacy Assessment:

    • Skin Elasticity Measurement: At baseline and regular intervals (e.g., weekly), measure skin biomechanical properties using a Cutometer or similar device. Key parameters to assess include R2 (gross elasticity), R5 (net elasticity), and R7 (viscoelastic portion).

    • Histological Analysis: At the end of the study, collect skin biopsies from the treated areas. Perform Masson's trichrome and Verhoeff-Van Gieson staining to visualize collagen and elastin fibers, respectively.

  • Data Analysis: Statistically compare the changes in skin elasticity parameters and the density of collagen and elastin fibers between the different treatment groups.

Quantitative Data Summary:

ParameterTreatment GroupBaseline (Mean ± SD)Week 4 (Mean ± SD)% Improvementp-value
Initial Elastic Response (Ue) This compound (2.8% v/v)0.32 ± 0.050.28 ± 0.0412.5%< 0.05
Placebo0.33 ± 0.060.32 ± 0.053.0%> 0.05
Total Deformation (Uf) This compound (2.8% v/v)0.65 ± 0.080.63 ± 0.073.1%> 0.05
Placebo0.66 ± 0.090.65 ± 0.081.5%> 0.05

Data adapted from a study on 25 human volunteers with twice-daily application for 4 weeks.[6][7][8]

Hair Growth Promotion in a Mouse Model

This protocol evaluates the potential of this compound to induce and promote hair growth. The C57BL/6 mouse model is commonly used for this purpose as their hair follicles enter a synchronized telogen (resting) phase, allowing for the clear observation of anagen (growth) phase induction.

Experimental Workflow

Hair_Growth_Workflow Start Start: C57BL/6 Mice (in telogen phase) Depilation Depilation of Dorsal Skin Start->Depilation Grouping Randomization into Groups (Vehicle, Minoxidil, this compound) Depilation->Grouping Treatment Topical Application (Daily for 2-4 weeks) Grouping->Treatment Observation Visual Observation & Scoring of Hair Growth Treatment->Observation Histology Histological Analysis (Hair follicle morphology) Treatment->Histology Analysis Data Analysis (Hair growth score, coverage area) Observation->Analysis End End Analysis->End Histology->End

Caption: Workflow for hair growth promotion testing.

Protocol:

  • Animal Model: Use 7-week-old C57BL/6 mice, where the hair follicles are in the telogen phase.

  • Groups:

    • Group A: Vehicle control

    • Group B: Positive control (e.g., Minoxidil 2%)

    • Group C: this compound (in the same vehicle)

  • Treatment Protocol:

    • Anesthetize the mice and apply a depilatory cream to remove hair from the dorsal skin.

    • Beginning the next day, topically apply the respective formulations to the depilated area daily for 2 to 4 weeks.

  • Efficacy Assessment:

    • Visual Scoring: Document hair growth photographically every 3-4 days. Score the degree of hair growth based on a scale (e.g., 0 = no growth, 5 = complete hair coverage).

    • Histological Analysis: At the end of the experiment, collect skin samples. Perform hematoxylin and eosin (H&E) staining to examine hair follicle morphology and determine the ratio of anagen to telogen follicles.

  • Data Analysis: Compare the hair growth scores and the percentage of anagen follicles between the groups.

Wound Healing in an Excisional Wound Model

This model assesses the efficacy of this compound in accelerating wound closure and improving the quality of tissue repair.

Experimental Workflow

Wound_Healing_Workflow Start Start: Mouse Model (e.g., BALB/c) Wounding Creation of Full-Thickness Excisional Wound Start->Wounding Grouping Randomization into Groups (Saline, Vehicle, this compound) Wounding->Grouping Treatment Topical Application (Daily until closure) Grouping->Treatment Measurement Wound Area Measurement (Daily or every other day) Treatment->Measurement Histology Histological Analysis (Re-epithelialization, Collagen deposition) Treatment->Histology Analysis Data Analysis (% Wound Closure) Measurement->Analysis End End Analysis->End Histology->End

Caption: Workflow for wound healing efficacy testing.

Protocol:

  • Animal Model: Use adult mice (e.g., BALB/c, 8-10 weeks old).

  • Groups:

    • Group A: Saline control

    • Group B: Vehicle control

    • Group C: this compound formulation

  • Treatment Protocol:

    • Anesthetize the mouse and shave the dorsal area.

    • Create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.

    • Apply the assigned treatment topically to the wound bed immediately after injury and daily thereafter.

  • Efficacy Assessment:

    • Wound Closure Rate: Trace the wound margin on a transparent sheet or capture digital images at regular intervals (e.g., day 0, 3, 7, 10, and 14). Calculate the wound area using image analysis software and express it as a percentage of the initial wound area.

    • Histological Evaluation: Collect the entire wound, including the surrounding skin, at different time points. Use H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate collagen deposition and remodeling.

  • Data Analysis: Compare the rate of wound closure and histological scores for re-epithelialization and collagen deposition among the different groups.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound's efficacy in key dermatological applications. While a human study has demonstrated its potential to improve skin elasticity, further research using these standardized animal models is crucial to elucidate its mechanisms of action and to gather comprehensive data on its anti-aging, hair growth-promoting, and wound healing properties. The successful translation of in vitro findings to in vivo efficacy will be pivotal for the future clinical and cosmetic development of this compound.

References

Application Note: Gene Expression Analysis in Human Dermal Fibroblasts Following Hexapeptide-11 Treatment Using Quantitative Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexapeptide-11 is a bioactive peptide, originally derived from yeast fermentation, known for its significant anti-aging and skin-rejuvenating properties.[1][2] It has been demonstrated to improve skin elasticity and firmness by modulating the expression of key genes associated with the extracellular matrix (ECM), antioxidant defense, and cellular homeostasis.[3][4][5] This application note provides a detailed protocol for utilizing quantitative real-time PCR (RT-qPCR) to analyze changes in gene expression in human dermal fibroblasts (HDFs) after treatment with this compound. RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels, making it the gold standard for validating the molecular effects of cosmetic and therapeutic compounds.[6][7]

Mechanism of Action & Target Genes

This compound exerts its effects by influencing multiple cellular pathways. It is known to upregulate genes responsible for the production of collagen and other critical ECM components like hyaluronic acid.[3][8] The peptide enhances the skin's antioxidant response by activating the Nrf2 signaling pathway and protects fibroblasts from oxidative stress-induced premature senescence.[4][9][10] Furthermore, this compound has been shown to influence the TGF-β and MAPK signaling cascades and may bind to the androgen receptor, suggesting a broad mechanism of action.[1][3]

Key genes modulated by this compound include:

  • Extracellular Matrix & Hydration: Upregulation of collagen (e.g., COL1A1), elastin (ELN), and Hyaluronic Acid Synthase 2 (HAS2); downregulation of hyaluronidase 2 (HYAL2).[1][9]

  • Antioxidant Response: Upregulation of NFE2L2 (encoding Nrf2), KEAP1, NQO1, and TXNRD1.[9][10]

  • Proteostasis Network: Upregulation of genes related to the proteasome, autophagy, and molecular chaperones (e.g., HSP70, BECN1).[4][9]

  • Androgen Receptor: Upregulation of the androgen receptor (AR) gene.[3][8]

Hexapeptide11_Signaling_Pathway This compound Signaling Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H11 This compound Receptor Cell Surface Receptors (e.g., TGF-βR, AR) H11->Receptor MAPK MAPK Cascade Receptor->MAPK Activates Nrf2_KEAP1 KEAP1-Nrf2 Complex Receptor->Nrf2_KEAP1 Influences Nrf2_Active Active Nrf2 MAPK->Nrf2_Active Phosphorylates Nrf2_KEAP1->Nrf2_Active Releases Gene_Expression Target Gene Expression Nrf2_Active->Gene_Expression Translocates & Upregulates

Fig 1. Simplified signaling cascade of this compound.

Experimental Protocol

This protocol outlines the steps for treating human dermal fibroblasts with this compound and quantifying subsequent changes in gene expression via a two-step RT-qPCR assay.[11]

Experimental_Workflow RT-qPCR Experimental Workflow A 1. Cell Culture Human Dermal Fibroblasts (HDFs) B 2. This compound Treatment (e.g., 1-5% v/v for 24-48h) A->B C 3. Total RNA Isolation (Trizol or Column-based Kit) B->C D 4. RNA Quality & Quantity Check (Spectrophotometry/Fluorometry) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qPCR Reaction Setup (cDNA, Primers, SYBR Green Master Mix) E->F G 7. qPCR Amplification (Real-Time PCR System) F->G H 8. Data Analysis (Relative Quantification using ΔΔCT method) G->H

Fig 2. Workflow for gene expression analysis.

1. Cell Culture and Treatment a. Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and allow them to reach 70-80% confluency. c. Prepare this compound solutions in serum-free media at desired concentrations (e.g., 1%, 2%, 5% v/v). Studies show no significant cytotoxicity at these levels.[4][12] d. Replace the culture medium with the this compound solutions. Include a vehicle control (media without the peptide). e. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

2. Total RNA Isolation a. After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well using a lysis reagent (e.g., Trizol) or the lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).[13] c. Isolate total RNA according to the manufacturer's protocol. d. Perform an optional DNase treatment to remove any contaminating genomic DNA.[13] e. Elute the RNA in nuclease-free water.

3. RNA Quantification and Quality Control a. Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.

4. cDNA Synthesis (Reverse Transcription) a. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit (e.g., SuperScript™ III First-Strand Synthesis System, Invitrogen).[13] b. The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[11] c. Perform the reaction according to the manufacturer's instructions. A typical program is 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min. d. Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in qPCR.

5. Quantitative Real-Time PCR (qPCR) a. Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should be run in triplicate. A typical 10 µL reaction includes:

  • 5 µL 2x SYBR Green Master Mix
  • 0.5 µL Forward Primer (10 µM)
  • 0.5 µL Reverse Primer (10 µM)
  • 1 µL Diluted cDNA
  • 3 µL Nuclease-Free Water b. Include a no-template control (NTC) for each primer set to check for contamination. c. Use validated primers for target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Run the plate on a real-time PCR instrument using a standard cycling protocol:
  • Initial Denaturation: 95°C for 10 min
  • 40 Cycles:
  • Denaturation: 95°C for 15 sec
  • Annealing/Extension: 60°C for 60 sec
  • Melt Curve Analysis: To verify the specificity of the amplified product.

6. Data Analysis a. The instrument software will generate a threshold cycle (CT) value for each reaction. The CT value is the cycle number at which the fluorescence signal crosses a set threshold, and is inversely proportional to the amount of starting template.[14] b. Calculate the relative gene expression using the comparative CT (ΔΔCT) method.[13]

  • Normalize to Housekeeping Gene (ΔCT): ΔCT = CT (target gene) - CT (housekeeping gene)
  • Normalize to Control (ΔΔCT): ΔΔCT = ΔCT (treated sample) - ΔCT (control sample)
  • Calculate Fold Change: Fold Change = 2⁻ΔΔCT

Data Presentation: Expected Gene Expression Changes

The following table summarizes the expected quantitative changes in gene expression in HDFs following treatment with this compound, based on published findings. Data is presented as hypothetical fold change relative to an untreated control.

Gene TargetGene NamePrimary FunctionHypothetical Fold Change (24h)Hypothetical Fold Change (48h)
COL1A1 Collagen Type I Alpha 1 ChainECM structure, skin firmness[5]1.82.5
ELN ElastinSkin elasticity[5]1.52.1
HAS2 Hyaluronic Acid Synthase 2Hydration, ECM maintenance[9]2.23.0
HYAL2 Hyaluronidase 2Hyaluronic acid degradation[1]0.60.4
NFE2L2 Nrf2Master regulator of antioxidant response[4]1.72.3
NQO1 NAD(P)H Dehydrogenase, Quinone 1Nrf2 target, detoxification[9][10]2.02.8
AR Androgen ReceptorHormone signaling, hair growth[3][8]1.61.9
GAPDH Glyceraldehyde-3-Phosphate DehydrogenaseHousekeeping/Reference Gene1.01.0

Disclaimer: The data presented in this table is hypothetical and serves as an example of expected results for illustrative purposes. Actual results may vary depending on experimental conditions.

References

High-Purity Hexapeptide-11 for Cosmetic Formulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetically produced peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro.[1] Originally isolated from yeast extracts, this bioactive peptide has garnered significant attention in cosmetic science for its potential anti-aging properties.[1][2] High-purity this compound serves as a valuable tool for researchers investigating mechanisms of skin aging and developing innovative cosmetic formulations. This document provides detailed application notes and experimental protocols to facilitate the study of this compound in a research setting.

Mechanism of Action

This compound functions as a signaling peptide, influencing various cellular pathways to improve skin health and appearance.[3][4] Its primary mechanisms of action include the modulation of the extracellular matrix (ECM), enhancement of the skin's antioxidant defenses, and regulation of cellular proteostasis.

Extracellular Matrix (ECM) Enhancement: In vitro genomic studies on human dermal fibroblasts have demonstrated that this compound upregulates key genes responsible for the production of collagen and other crucial components of the ECM, such as hyaluronic acid.[2][5][6] By stimulating fibroblasts, it increases the synthesis of procollagen and elastin, which are essential for maintaining skin firmness and elasticity.[5][7][8] This can lead to a reduction in the appearance of fine lines and wrinkles.[2][9]

Antioxidant Response and Cellular Health: this compound has been shown to protect fibroblasts from premature cellular senescence induced by oxidative stress. It achieves this by promoting the nuclear accumulation of Nrf2, a key transcription factor that regulates the expression of antioxidant genes.[1][6] This leads to an enhanced antioxidant response, protecting cells from damage. Furthermore, this compound has been observed to activate genes related to the proteasome and autophagy, cellular processes vital for clearing damaged proteins and maintaining cellular health.[1][10] Studies have shown that this compound does not exhibit significant toxicity in normal human diploid lung or skin fibroblasts.[1][11]

Cosmetic Applications

The multifaceted mechanism of action of this compound translates to several potential benefits in cosmetic formulations:

  • Anti-Aging: By boosting collagen and elastin synthesis, it helps to improve skin firmness and elasticity, reducing the visible signs of aging.[2][5][8][9]

  • Skin Hydration: Through the upregulation of genes involved in hyaluronic acid synthesis, it can contribute to improved skin hydration.[2]

  • Improved Skin Tone and Texture: The combined effects on the ECM and cellular health can lead to a smoother and more even skin tone.[5][8]

  • Hair and Scalp Health: this compound is also utilized in hair care products to increase collagen and elastin in the scalp, promoting healthier hair.[5] It is believed to influence biochemical pathways that convert vellus hair to mature terminal hair.[2][5][6]

Data Presentation

The following tables summarize quantitative data from published studies on the effects of this compound.

Table 1: Effect of this compound on Gene Expression in Human Fibroblasts

Gene CategoryUpregulated GenesFunction
Proteasome α7, β1, β2, β5, rpn6, rpn11Protein degradation and turnover
Autophagy becn1, sqstm1, hdac6, ctsl, ctsdCellular cleaning and recycling
Chaperones hsf1, hsp27, hsp70, hsp90, cluProtein folding and stability
Antioxidant Response nrf2, keap1, nqo1, txnrd1Defense against oxidative stress

Data synthesized from multiple sources indicating dose-dependent upregulation.[1]

Table 2: In Vitro Efficacy of this compound

AssayCell TypeTreatment ConcentrationDurationResult
Cell Viability (MTT)Human Lung (IMR90) & Skin (BJ) FibroblastsUp to 5% (v/v)24 & 48 hoursNo significant cytotoxicity observed.[1][11]
Gene Expression (Q-PCR)Human Lung Fibroblasts (IMR90)2-5% (v/v)24-96 hoursDose and time-dependent upregulation of proteostasis-related genes.
Cellular SenescenceHuman Lung Fibroblasts (IMR90)5% (v/v)144 hoursProtection against H₂O₂-mediated premature senescence.
MMP ActivityHuman Lung Fibroblasts (IMR90)1-5% (v/v)24 hoursDose-dependent activation of MMP-2 and MMP-9.
Nrf2 Nuclear AccumulationHuman Lung Fibroblasts (IMR90)5% (v/v)24 hoursEnhanced nuclear accumulation of Nrf2.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of high-purity this compound.

Cell Culture of Human Dermal Fibroblasts (HDFs)

This protocol outlines the basic maintenance of primary human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 15% FBS, 1% NEAA, 1% Glutamine/Glutamax)[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile tissue culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HDFs in a 37°C water bath until a small ice crystal remains.[12]

    • Transfer the cell suspension to a sterile conical tube containing pre-warmed fibroblast growth medium.

    • Centrifuge at approximately 200 x g for 5 minutes to pellet the cells.[12]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a suitable culture flask and place in a humidified incubator.

  • Cell Maintenance:

    • Change the growth medium every 2-3 days.[12]

    • Monitor cell confluency daily.

  • Subculturing (Passaging):

    • When cells reach approximately 80% confluency, aspirate the medium and rinse with sterile PBS.[13]

    • Add Trypsin-EDTA solution to detach the cells and incubate at 37°C for 3-5 minutes.

    • Neutralize the trypsin with growth medium and collect the cell suspension.

    • Centrifuge the cells, resuspend the pellet in fresh medium, and plate into new culture vessels at the desired density (e.g., 3,000-6,000 cells/cm²).

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • HDFs cultured in 96-well plates

  • This compound stock solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[14]

  • Microplate reader

Procedure:

  • Seed HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][14]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Soluble Collagen using Sircol™ Assay

This dye-binding assay quantifies soluble collagen produced by cells in culture.

Materials:

  • Conditioned medium from HDF cultures

  • Sircol™ Dye Reagent

  • Collagen standard

  • Acid-pepsin digestion reagents (for cell layer collagen)

  • Microcentrifuge tubes

  • Microplate reader or spectrophotometer

Procedure:

  • Culture HDFs with and without this compound for a specified period.

  • Collect the conditioned medium.

  • To measure collagen in the cell layer, treat the cells with acid-pepsin to solubilize the collagen.

  • In microcentrifuge tubes, add 100 µL of the sample or collagen standard.

  • Add 1.0 mL of Sircol™ Dye Reagent to each tube, cap, and mix gently for 30 minutes.[15]

  • Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[7]

  • Carefully decant the supernatant.

  • Add an acid-salt wash reagent, centrifuge again, and decant.

  • Add an alkali reagent to dissolve the bound dye.

  • Transfer the solution to a 96-well plate and measure the absorbance at 555 nm.[15]

  • Determine the collagen concentration from the standard curve.

Quantification of Elastin using Fastin™ Assay

This assay measures soluble elastin (tropoelastin) secreted by cells.

Materials:

  • Conditioned medium from HDF cultures

  • Fastin™ Dye Reagent

  • Elastin standard

  • Elastin Precipitating Reagent

  • Dye Dissociation Reagent

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Collect conditioned medium from HDFs treated with or without this compound.

  • In microcentrifuge tubes, add your sample or elastin standard.

  • Add an equal volume of cold Elastin Precipitating Reagent and incubate for 15 minutes.[2]

  • Centrifuge at >10,000 x g for 10 minutes to pellet the elastin.[2]

  • Discard the supernatant and add 1.0 mL of Fastin™ Dye Reagent to the pellet.

  • Incubate with shaking for 90 minutes to allow the dye to bind to the elastin.[2]

  • Centrifuge to pellet the elastin-dye complex and discard the unbound dye.

  • Add the Dye Dissociation Reagent to release the bound dye.

  • Measure the absorbance of the solution and determine the elastin concentration from the standard curve.

Visualizations

Hexapeptide11_Signaling_Pathway cluster_cell Cytoplasm cluster_nucleus Gene Upregulation Hexapeptide11 This compound Fibroblast Fibroblast Hexapeptide11->Fibroblast Enters/Interacts Nrf2_inactive Keap1-Nrf2 (Inactive) Hexapeptide11->Nrf2_inactive Induces dissociation ECM_Genes ECM Genes (Collagen, Elastin, Hyaluronic Acid) Proteostasis_Genes Proteostasis Genes (Proteasome, Autophagy, Chaperones) Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation Antioxidant_Genes Antioxidant Genes (e.g., NQO1, TXNRD1) Nucleus->Antioxidant_Genes Nucleus->ECM_Genes Nucleus->Proteostasis_Genes Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response ECM_Production Increased ECM Production ECM_Genes->ECM_Production Proteostasis Improved Proteostasis Proteostasis_Genes->Proteostasis

Caption: this compound Signaling Pathway in Fibroblasts.

Experimental_Workflow_Hexapeptide11 cluster_assays In Vitro Assays Start Start: Culture Human Dermal Fibroblasts (HDFs) Treat Treat HDFs with various concentrations of this compound Start->Treat Incubate Incubate for specified time periods (24-72h) Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Collagen Collagen Production (Sircol Assay) Incubate->Collagen Elastin Elastin Production (Fastin Assay) Incubate->Elastin Gene_Expression Gene Expression (qPCR) Incubate->Gene_Expression Analysis Data Analysis and Comparison to Control Viability->Analysis Collagen->Analysis Elastin->Analysis Gene_Expression->Analysis Conclusion Conclusion on this compound Efficacy Analysis->Conclusion

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Application Notes and Protocols: The Use of Hexapeptide-11 in Studies of Oxidative Stress-Mediated Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a bioactive peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), originally isolated from yeast extracts.[1][2] Emerging research has highlighted its significant potential as an anti-aging agent, primarily through its ability to combat oxidative stress-mediated cellular senescence.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cellular health, focusing on its role in mitigating oxidative stress and delaying the onset of senescence.

This compound has been shown to exert its protective effects by modulating key cellular pathways, including the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[1][3] Studies have demonstrated that this compound can protect human diploid fibroblasts from premature senescence induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][4] Furthermore, it has been observed to influence the expression of critical cell cycle regulators, such as p53 and p21.[1][4] These properties make this compound a compelling candidate for further investigation in the fields of dermatology, gerontology, and drug discovery.

Mechanism of Action

This compound combats oxidative stress and cellular senescence through a multi-faceted mechanism. A primary mode of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5][6] this compound has been shown to promote the nuclear accumulation of Nrf2, thereby enhancing the cellular antioxidant response.[1][3]

Additionally, this compound has been reported to influence other signaling cascades, such as the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for maintaining the integrity of the extracellular matrix.[7]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress and senescence in human diploid fibroblasts (IMR90 cell line).

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity in H₂O₂-Treated IMR90 Fibroblasts

Treatment GroupPercentage of SA-β-Gal Positive Cells (%)
Control~5%
300 µM H₂O₂~60%
5% (v/v) this compound~5%
300 µM H₂O₂ + 5% (v/v) this compound~20%

Data adapted from Sklirou et al. (2015).[1][4]

Table 2: Effect of this compound on the Expression of Senescence-Associated Proteins in H₂O₂-Treated IMR90 Fibroblasts

Treatment GroupRelative p53 Expression LevelRelative p21 Expression Level
ControlBaselineBaseline
300 µM H₂O₂IncreasedIncreased
5% (v/v) this compoundBaselineBaseline
300 µM H₂O₂ + 5% (v/v) this compoundReduced (compared to H₂O₂ alone)Reduced (compared to H₂O₂ alone)

Data interpreted from immunoblot analyses in Sklirou et al. (2015).[1][4]

Mandatory Visualizations

G cluster_0 This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes nuclear accumulation p53 p53 This compound->p53 inhibits activation by H2O2 Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2) Keap1 Keap1 Oxidative Stress (e.g., H2O2)->Keap1 inhibits Oxidative Stress (e.g., H2O2)->p53 activates Keap1->Nrf2 inhibits Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocation ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection leads to Senescence Senescence Cellular Protection->Senescence inhibits p21 p21 p53->p21 activates p21->Senescence induces

Caption: Signaling pathway of this compound in oxidative stress.

G cluster_1 start Seed Fibroblasts culture Culture to desired confluency start->culture treatment Treat with this compound and/or Oxidative Stressor (e.g., H2O2) culture->treatment analysis Perform Cellular Assays treatment->analysis sa_beta_gal SA-β-Gal Staining analysis->sa_beta_gal ros_detection ROS Detection (DCFH-DA) analysis->ros_detection western_blot Western Blot (p53, p21) analysis->western_blot data Data Analysis and Interpretation sa_beta_gal->data ros_detection->data western_blot->data

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for human diploid fibroblasts (e.g., IMR90 or BJ cells).

Materials:

  • Human diploid fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: For experiments, seed cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for staining) and allow them to adhere and grow to 50-70% confluency.[8]

  • This compound Preparation: Prepare the desired concentration of this compound in complete culture medium. A common concentration used in studies is 5% (v/v) of a stock solution.[1][4]

  • Treatment:

    • For preventative studies: Pre-treat cells with this compound-containing medium for a specified period (e.g., 24-48 hours) before inducing oxidative stress.

    • For co-treatment studies: Treat cells simultaneously with this compound and an oxidative stressor.

    • Oxidative Stress Induction: To induce premature senescence, treat cells with a sub-lethal concentration of H₂O₂ (e.g., 300 µM) for a defined period (e.g., 2 hours).[1]

  • Incubation: Incubate the cells for the desired duration post-treatment (e.g., 24-72 hours) before proceeding to subsequent assays.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.[8][9]

Materials:

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • PBS

Procedure:

  • Wash: Gently wash the treated and control cells twice with PBS.

  • Fix: Add the Fixation Solution to the cells and incubate for 3-5 minutes at room temperature.[10]

  • Wash: Wash the cells three times with PBS.

  • Stain: Add the freshly prepared Staining Solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate: Incubate the plates at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells.[8][10] Protect the plates from light.

  • Visualize: After incubation, wash the cells with PBS and view them under a bright-field microscope.

  • Quantify: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[11]

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • DMEM (serum-free and phenol red-free)

  • PBS

  • Black 96-well plates for fluorescence measurement

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate or other suitable culture vessel and perform treatments as described in Protocol 1.

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free DMEM immediately before use.[11]

    • Remove the culture medium from the cells and wash once with DMEM.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[11]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Measurement:

    • Microplate Reader: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]

    • Fluorescence Microscopy: Add PBS to the wells and visualize the cells under a fluorescence microscope using a standard FITC filter set.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Western Blotting for p53 and p21

This protocol details the detection of key senescence-associated proteins by immunoblotting.[12][13]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated and control cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells, scrape, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p53, anti-p21) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again as in step 7.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of p53 and p21.

Conclusion

This compound presents a promising avenue for research into the prevention and treatment of conditions associated with oxidative stress and cellular senescence. The protocols and data presented here provide a framework for scientists and researchers to further explore the mechanisms and potential applications of this intriguing peptide. By utilizing these standardized methods, the scientific community can build upon the existing knowledge and accelerate the translation of these findings into tangible therapeutic strategies.

References

Troubleshooting & Optimization

Optimizing Hexapeptide-11 Concentration for Fibroblast Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Hexapeptide-11 concentration in fibroblast studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for treating human fibroblasts?

A1: The optimal concentration of this compound can vary depending on the specific experimental endpoint. Based on current research, a concentration range of 0.1% to 5% (v/v) of a stock solution is typically used. For general anti-senescence and pro-collagen effects, starting with a concentration between 1% and 5% (v/v) is recommended. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific fibroblast cell line and experimental conditions.

Q2: Is this compound cytotoxic to fibroblasts?

A2: No, studies have shown that this compound does not exhibit significant cytotoxic effects on human lung (IMR90) and skin (BJ) fibroblasts at concentrations up to 5% (v/v) for treatment periods of 24 to 48 hours. In some cases, low concentrations have been observed to slightly enhance cell viability.

Q3: What is the mechanism of action for this compound in fibroblasts?

A3: this compound is understood to modulate cellular senescence and the proteostasis network. Its mechanism is linked to the reversible downregulation of Ataxia Telangiectasia Mutated (ATM) and p53 protein expression. Additionally, it promotes the nuclear accumulation of Nrf2, a key transcription factor in the antioxidant response. This peptide also upregulates genes associated with collagen and hyaluronic acid production.

Q4: How long should I treat my fibroblasts with this compound?

A4: Treatment duration can range from 24 to 96 hours, depending on the desired outcome. For gene expression studies, a 24-hour treatment is often sufficient to observe significant changes. For studies on protein synthesis (e.g., collagen) or cell senescence, longer incubation times of 48 to 72 hours or even multiple exposures over several days may be necessary.

Data Summary Tables

Table 1: Recommended Concentration Ranges of this compound for Various Fibroblast Studies

Experimental EndpointRecommended Concentration Range (% v/v)Key FindingsCitations
Cell Viability/Cytotoxicity Up to 5%No significant cytotoxicity observed.
Gene Expression (Proteostasis Network) 2% - 5%Dose-dependent upregulation of proteasome, autophagy, and antioxidant genes.
Anti-Senescence (p53 & p21 suppression) 0.1% - 5%Downregulation of ATM and p53; suppression of H2O2-mediated p53/p21 upregulation.
Collagen & Elastin Production Not explicitly quantified in molar concentrations, but implied within 1-5% v/v range.Upregulates key genes responsible for collagen and hyaluronic acid production.
MMP-2 and MMP-9 Activation 1% - 5%Dose-dependent activation of matrix metalloproteinases.

Note: The % (v/v) concentration refers to the percent by volume of a stock solution. One study specified a stock solution concentration of 295 µM. Researchers should prepare their stock solutions and calculate final concentrations accordingly.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay for Cell Viability

This protocol outlines the steps to assess the cytotoxicity of this compound on human fibroblasts.

  • Cell Seeding: Seed human fibroblasts (e.g., HDF, BJ, or IMR90) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

Optimizing storage conditions for long-term Hexapeptide-11 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Hexapeptide-11. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent degradation from moisture, oxidation, and bacterial contamination.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several years.[2][3][4][6]

Q2: How should I store this compound once it is in solution?

A2: Peptides in solution have a much more limited shelf-life than in their lyophilized form.[2][5][6] If storage in solution is necessary, it is recommended to dissolve the peptide in a sterile buffer at a pH between 5 and 6.[2] The solution should be divided into single-use aliquots and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] Generally, peptide solutions are stable for 1-2 weeks at 4°C and for 3-4 months at -20°C.[5]

Q3: What solvents should be used to reconstitute this compound?

A3: The solubility of a peptide is largely determined by its amino acid composition. This compound (Phe-Val-Ala-Pro-Phe-Pro) is a hydrophobic peptide. It is recommended to first attempt to dissolve it in sterile, distilled water. If the peptide does not dissolve, a small amount of an organic solvent such as acetonitrile, methanol, or isopropanol can be used to first solubilize the peptide, followed by dilution with sterile water. For highly hydrophobic peptides, a minimal amount of dimethyl sulfoxide (DMSO) can be used, followed by aqueous dilution.[1]

Q4: My lyophilized this compound appears as a gel or is barely visible in the vial. Is this normal?

A4: Yes, this can be normal. Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or a very fine, almost invisible film.[5] The apparent volume of the powder can also vary between vials containing the same amount of peptide.[5] Before reconstitution, it is recommended to centrifuge the vial to ensure all the peptide is at the bottom.[1]

Q5: What are the primary pathways of degradation for this compound?

A5: Based on its amino acid sequence (Phe-Val-Ala-Pro-Phe-Pro), the primary degradation pathways for this compound are likely to be hydrolysis of the peptide bonds and oxidation, particularly if exposed to air and light. Peptides with hydrophobic residues can also be prone to aggregation. Since it does not contain amino acids like Cys, Met, Trp, Asn, or Gln, it is less susceptible to oxidation of these specific residues or deamidation.[2][4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Lyophilized Peptide The peptide is hydrophobic.Start by attempting to dissolve in sterile, distilled water. If unsuccessful, use a small amount of organic solvent (e.g., acetonitrile, methanol) to first wet the peptide, then add water. For very hydrophobic peptides, a minimal amount of DMSO can be used, followed by aqueous dilution.[1]
Precipitation of Peptide in Solution The solution pH is close to the peptide's isoelectric point (pI), minimizing its net charge and solubility. The peptide concentration is too high.Adjust the pH of the buffer to be at least one unit away from the pI. For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer. Consider diluting the peptide solution to a lower concentration.
Loss of Biological Activity in Cell-Based Assays The peptide has degraded due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. The peptide has adsorbed to the surface of plastic labware.Ensure the peptide is stored as recommended (lyophilized at -20°C or colder; aliquoted solutions at -20°C). Prepare fresh solutions from a new lyophilized stock. Use low-protein-binding microplates and pipette tips.
Unexpected Peaks in HPLC Analysis Contamination from solvents or handling. Degradation of the peptide into smaller fragments or modified forms.Use high-purity solvents and clean equipment for sample preparation. Compare the chromatogram to a freshly prepared standard. Perform a forced degradation study to identify potential degradation products.
Inconsistent Experimental Results Instability of the peptide solution over the course of the experiment. Inaccurate initial concentration due to incomplete dissolution or weighing errors.Prepare fresh peptide solutions for each experiment. Ensure the peptide is fully dissolved before determining its concentration. Warm the lyophilized peptide to room temperature in a desiccator before weighing to avoid condensation.[1][2]

Data Presentation: Stability of this compound

The following tables summarize the expected stability of this compound under various storage conditions. These are illustrative examples based on general peptide stability principles.

Table 1: Stability of Lyophilized this compound

Storage TemperatureRelative HumidityPurity after 12 Months (Expected)
-80°C< 20%> 99%
-20°C< 30%> 98%
4°C< 40%90-95%
25°C (Room Temp)60%< 80%

Table 2: Stability of this compound in Aqueous Solution (pH 6.0)

Storage TemperaturePurity after 1 Month (Expected)
-80°C> 98%
-20°C95-98%
4°C85-90%
25°C (Room Temp)< 70%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in sterile water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Control: Store 1 mL of the stock solution at -20°C.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC (see Protocol 2) to observe the formation of degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    25 70
    30 90
    35 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Hexapeptide11_Stability_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting lyophilized Lyophilized Peptide (-20°C to -80°C) weigh Equilibrate & Weigh lyophilized->weigh reconstitute Reconstitute in appropriate solvent weigh->reconstitute solution Peptide Solution (aliquot & store at -20°C) reconstitute->solution cell_assay Cell-Based Assay reconstitute->cell_assay hplc_analysis HPLC Analysis reconstitute->hplc_analysis precipitation Precipitation (solubility issues) reconstitute->precipitation degradation Degradation (loss of activity) solution->degradation inconsistent_results Inconsistent Results cell_assay->inconsistent_results hplc_analysis->inconsistent_results

Caption: Workflow for this compound storage, handling, and troubleshooting.

Hexapeptide11_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexapeptide11 This compound TGF_receptor TGF-β Receptor Hexapeptide11->TGF_receptor Binds/Modulates MAPK_pathway MAPK Pathway TGF_receptor->MAPK_pathway Activates SMAD_activation SMAD Activation TGF_receptor->SMAD_activation Activates transcription_factors Transcription Factors MAPK_pathway->transcription_factors Phosphorylates SMAD_activation->transcription_factors Complexes with gene_expression Gene Expression (e.g., Collagen) transcription_factors->gene_expression Regulates

Caption: Postulated signaling pathway of this compound via TGF-β and MAPK.

References

Validation & Comparative

Assessing the Synergistic Effects of Hexapeptide-11 with Other Active Ingredients: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the bioactive peptide, Hexapeptide-11, and its potential synergistic effects when combined with other active ingredients in skincare formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate further research and product development.

Overview of this compound's Mechanism of Action

This compound is a synthetically produced peptide with a sequence of Phe-Val-Ala-Pro-Phe-Pro. It is known to influence key signaling pathways in the skin, leading to improvements in skin elasticity and hydration. Its primary mechanisms of action involve the upregulation of essential extracellular matrix (ECM) components and the enhancement of cellular defense mechanisms.

In vitro studies on human dermal fibroblasts have demonstrated that this compound upregulates genes responsible for collagen and hyaluronic acid production[1]. Furthermore, it has been shown to modulate the proteostasis network, which includes the proteasome, autophagy, and chaperone proteins, and to activate antioxidant responses through the Nrf2 signaling pathway[2][3].

Quantitative Data on the Efficacy of this compound

The following table summarizes the available quantitative data from in vitro and in vivo studies on the effects of this compound.

Parameter AssessedCell/Tissue TypeThis compound ConcentrationResultCitation
In Vitro Studies
Gene UpregulationHuman Dermal FibroblastsNot specifiedUpregulation of genes for collagen and hyaluronic acid[1]
Nrf2 Nuclear AccumulationIMR90 Human Fibroblasts2% and 5% (v/v)Enhanced nuclear accumulation of Nrf2[2][4]
Premature SenescenceIMR90 Human Fibroblasts5% (v/v)Protection against H₂O₂-mediated premature senescence[2][5]
In Vivo Studies
Skin Elasticity (Ue - initial elastic response)Human Skin (Eyes and Cheeks)2.8% (v/v) in a formulationSignificant improvement after 4 weeks of treatment[5][6]
Skin Elasticity (Uf - total deformation)Human Skin (Eyes and Cheeks)2.8% (v/v) in a formulationNo significant improvement after 4 weeks of treatment[5][6]

Potential Synergistic Combinations with this compound

While direct quantitative data on the synergistic effects of this compound with other active ingredients is limited in publicly available literature, a strong potential for synergy can be inferred from the complementary mechanisms of action. This section explores these potential synergies.

This compound and Hyaluronic Acid

Hypothesized Synergy: Additive and potentially synergistic effects on skin hydration and elasticity.

Mechanistic Rationale: this compound has been shown to upregulate the expression of Hyaluronic Acid Synthase 2 (HAS2) in keratinocytes, the enzyme responsible for synthesizing hyaluronic acid in the skin[7]. When combined with topically applied hyaluronic acid, a dual-action effect can be achieved: immediate surface hydration from the topical hyaluronic acid and long-term, deeper hydration from the endogenously produced hyaluronic acid stimulated by this compound. In vitro studies on dermal fibroblasts have shown that hyaluronic acid-based fillers can stimulate collagen synthesis[8], a pathway also positively influenced by this compound. The combination could therefore lead to enhanced skin moisturization and improved viscoelastic properties.

This compound and Vitamin C (Ascorbic Acid)

Hypothesized Synergy: Enhanced antioxidant protection and collagen synthesis.

Mechanistic Rationale: this compound enhances the cellular antioxidant response by promoting the nuclear accumulation of Nrf2, a key transcription factor for antioxidant gene expression[2][4]. Vitamin C is a potent antioxidant that directly neutralizes reactive oxygen species (ROS). A combination of these two ingredients could provide a multi-pronged defense against oxidative stress: this compound bolstering the cell's intrinsic antioxidant systems and Vitamin C providing extrinsic protection. Furthermore, Vitamin C is a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for the proper folding and stabilization of collagen molecules[9]. As this compound upregulates collagen gene expression, the presence of adequate Vitamin C would ensure the newly synthesized collagen is functional and stable. Studies have shown that formulations containing peptides and Vitamin C can lead to significant reductions in wrinkles[10][11].

This compound and Niacinamide

Hypothesized Synergy: Improved skin barrier function and anti-inflammatory effects.

Mechanistic Rationale: Niacinamide is well-documented for its ability to enhance skin barrier function by increasing the synthesis of ceramides and other intercellular lipids[11][12]. A robust skin barrier is essential for maintaining hydration and protecting against environmental aggressors. This compound contributes to a healthy extracellular matrix, which provides structural support to the skin. The combination of a strengthened lipid barrier by niacinamide and a fortified ECM by this compound could lead to a more resilient and healthy skin overall. Additionally, both niacinamide and the Nrf2 pathway activated by this compound have anti-inflammatory properties[10], suggesting a potential for synergistic calming and soothing effects on the skin.

Experimental Protocols

In Vitro Collagen Synthesis Assay (Sirius Red Assay)

This protocol is adapted for the quantification of collagen produced by dermal fibroblasts in culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and/or other actives)

  • Sirius Red dye solution (0.1% in picric acid)

  • 0.5 M acetic acid

  • 0.1 M NaOH

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Seed human dermal fibroblasts in a 96-well plate and culture until they reach confluence.

  • Replace the culture medium with a serum-free medium containing the test compounds at various concentrations. Include a positive control (e.g., TGF-β1) and a negative control (vehicle).

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant to measure secreted collagen.

  • Wash the cell layer with PBS.

  • Fix the cells with a suitable fixative (e.g., Kahle's fixative) for 10 minutes and then air dry.

  • Add 100 µL of Sirius Red dye solution to each well and incubate for 1 hour at room temperature.

  • Aspirate the dye solution and wash the wells with 0.5 M acetic acid to remove unbound dye.

  • Elute the bound dye by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Read the absorbance of the eluted dye at 540 nm using a spectrophotometer[1][13].

In Vitro Hyaluronic Acid Quantification (ELISA)

This protocol describes the quantification of hyaluronic acid in cell culture supernatants using a competitive ELISA kit.

Materials:

  • Cell culture supernatant from treated fibroblasts or keratinocytes

  • Hyaluronic Acid ELISA Kit (competitive format)

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of a known hyaluronic acid standard.

  • Add standards and samples to the wells of the microplate pre-coated with a hyaluronic acid binding protein.

  • Add a biotin-labeled hyaluronic acid conjugate to each well. This will compete with the hyaluronic acid in the sample for binding to the coated plate.

  • Incubate for the time specified in the kit protocol (e.g., 1-2 hours at 37°C).

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add a TMB substrate solution to each well, which will produce a color change in the presence of HRP.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of hyaluronic acid in the sample[14][15][16][17].

In Vivo Skin Elasticity Measurement (Cutometer)

This protocol outlines the procedure for measuring skin elasticity in human subjects using a Cutometer.

Equipment:

  • Cutometer® (e.g., MPA 580) with a suitable probe (e.g., 2 mm diameter)

  • Computer with corresponding software

Procedure:

  • Acclimatize subjects to the room conditions (temperature and humidity) for at least 20 minutes.

  • Define the measurement areas on the skin (e.g., forearm, cheek).

  • Clean the skin surface of the measurement area.

  • Apply the test product to the designated area according to the study design (e.g., twice daily for 4 weeks).

  • At baseline and subsequent time points, place the Cutometer probe perpendicular to the skin surface.

  • The instrument applies a defined negative pressure for a set time (e.g., 2 seconds), drawing the skin into the probe, followed by a relaxation phase (e.g., 2 seconds).

  • The penetration depth of the skin into the probe is measured by an optical system.

  • The software records a curve of skin deformation over time and calculates various parameters related to skin elasticity, such as:

    • R0 (Uf): Maximum deformation, indicating skin firmness.

    • R2 (Ua/Uf): Gross elasticity, representing the overall elastic behavior.

    • R5 (Ur/Ue): Net elasticity, reflecting the elastic properties of the skin.

    • R7 (Ur/Uf): Biological elasticity, indicating the ratio of immediate recovery to maximum deformation[18][19][20][21][22].

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for the synthesis of extracellular matrix proteins, including collagen[23][24][25]. This compound is believed to positively influence this pathway, leading to increased collagen production.

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Collagen_Gene Collagen Gene Transcription SMAD_complex->Collagen_Gene Activates Hexapeptide_11 This compound Hexapeptide_11->TGFBR1 Potentially Modulates Nrf2_pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., UV, pollution) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Vitamin_C Vitamin C Oxidative_Stress->Vitamin_C Neutralized by Hexapeptide_11 This compound Hexapeptide_11->Keap1 Inhibits Binding Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ubiquitin Ubiquitin-Proteasome Degradation Nrf2->Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Synergy_Workflow start Hypothesis: Synergy between This compound & Active X invitro In Vitro Studies (e.g., Fibroblast Culture) start->invitro group1 Control (Vehicle) group2 This compound group3 Active X group4 This compound + Active X assays Endpoint Assays: - Collagen Synthesis - Hyaluronic Acid Levels - Antioxidant Activity group1->assays group2->assays group3->assays group4->assays analysis Data Analysis: - Statistical Significance - Synergy Calculation (e.g., Combination Index) assays->analysis invivo In Vivo Studies (Human Volunteers) analysis->invivo Positive Synergy conclusion Conclusion on Synergistic Effects analysis->conclusion No/Negative Synergy invivo->conclusion

References

A Comparative Analysis of the Safety Profiles of Cosmetic Peptides: Hexapeptide-11, Matrixyl, and Argireline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Hexapeptide-11 and two other widely used cosmetic peptides, Palmitoyl Pentapeptide-4 (Matrixyl) and Acetyl Hexapeptide-8 (Argireline). The information is compiled from available safety data sheets, regulatory assessments, and scientific studies to assist researchers and professionals in the cosmetic and pharmaceutical industries in making informed decisions.

Comparative Safety and Efficacy Data

The following table summarizes the available quantitative and qualitative safety and efficacy data for this compound, Palmitoyl Pentapeptide-4, and Acetyl Hexapeptide-8. It is important to note that direct comparative studies are limited, and data availability varies between the peptides.

ParameterThis compoundPalmitoyl Pentapeptide-4 (Matrixyl)Acetyl Hexapeptide-8 (Argireline)
Acute Oral Toxicity (LD50) Data not available. Stated as not classified as acutely toxic in safety data sheets.[1]Non-toxic in an acute oral toxicity study in rats.> 2500 mg/kg (rat)[2]
Repeated Dose Dermal Toxicity (NOAEL) Data not available.Data not available.150 mg/kg bw/d (90-day study)
Dermal Irritation/Corrosion Not classified as an irritant.[1]Not irritating in rabbit and guinea pig studies.[3]Not expected to be an irritant.[4][5]
Skin Sensitization Not classified as a sensitizer.[1]Not sensitizing in a guinea pig maximization test and HRIPT.[3]Data not available, but generally considered non-sensitizing.
Cytotoxicity (in vitro) No significant toxicity observed in normal human diploid lung or skin fibroblasts.[3][6][7]A commercial mixture with 200 ppm was found to have unimportant cytotoxicity.Data not available.
Genotoxicity (Ames Test) Data not available.Not mutagenic.Not genotoxic.
Primary Function Skin conditioning, anti-aging.[8]Skin conditioning, anti-wrinkle.Skin conditioning, muscle relaxation.
Mechanism of Action Modulates the proteostasis network, enhances antioxidant responses, and upregulates genes for collagen and hyaluronic acid production.[9]Signal peptide that stimulates the synthesis of extracellular matrix components, including collagen.[8][10]Neurotransmitter inhibitor that mimics the N-terminal end of SNAP-25, destabilizing the SNARE complex and reducing muscle contraction.[11]

Experimental Protocols

Detailed methodologies for key toxicological and efficacy assessments are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the evaluation of cosmetic peptides.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Typically, a single albino rabbit is used for the initial test.

  • Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch.[2]

  • Exposure: The exposure duration is typically 4 hours.[2]

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days if effects persist.[2][3]

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores for each observation point are calculated to determine the primary irritation index.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Test System: Mice are used as the test animals.

  • Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.

  • Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of 3H-methyl thymidine and is expressed as the Stimulation Index (SI). An SI of 3 or greater is considered a positive result for sensitization.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Culture: Human fibroblasts or keratinocytes are cultured in 96-well plates.

  • Treatment: The cells are exposed to various concentrations of the test peptide for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance is then measured using a spectrophotometer, typically at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for this compound, Palmitoyl Pentapeptide-4, and Acetyl Hexapeptide-8.

Hexapeptide11_Pathway Hexapeptide11 This compound Receptor Receptor Hexapeptide11->Receptor Binds AndrogenReceptor Androgen Receptor Hexapeptide11->AndrogenReceptor May Bind to CellMembrane Cell Membrane Proteostasis Proteostasis Network (Proteasome, Autophagy, Chaperones) Receptor->Proteostasis Activates Nrf2 Nrf2 Receptor->Nrf2 Promotes Nuclear Accumulation TGFb TGF-β Pathway Receptor->TGFb Influences ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., NQO1, TXNRD1) ARE->AntioxidantGenes Induces CollagenHyaluronicAcid Collagen & Hyaluronic Acid Synthesis TGFb->CollagenHyaluronicAcid Stimulates HairGrowth Influence on Hair Growth Cycle AndrogenReceptor->HairGrowth

Signaling Pathways of this compound

PalmitoylPentapeptide4_Pathway PP4 Palmitoyl Pentapeptide-4 (Matrixyl) Fibroblast Fibroblast Cell PP4->Fibroblast Signals TGFb TGF-β Pathway Fibroblast->TGFb Activates ECM_Synthesis Extracellular Matrix (ECM) Protein Synthesis TGFb->ECM_Synthesis Stimulates Collagen Collagen (I, III, IV) ECM_Synthesis->Collagen Fibronectin Fibronectin ECM_Synthesis->Fibronectin HyaluronicAcid Hyaluronic Acid ECM_Synthesis->HyaluronicAcid

Signaling Pathway of Palmitoyl Pentapeptide-4

AcetylHexapeptide8_Workflow cluster_SNARE SNARE Complex Formation SNAP25 SNAP-25 SNARE_Complex SNARE Complex SNAP25->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex VAMP VAMP VAMP->SNARE_Complex AH8 Acetyl Hexapeptide-8 (Argireline) AH8->SNAP25 Competes with AH8->SNARE_Complex Destabilizes Fusion Vesicle Fusion with Presynaptic Membrane SNARE_Complex->Fusion Mediates Reduced_Contraction Reduced Muscle Contraction SNARE_Complex->Reduced_Contraction Leads to Vesicle Synaptic Vesicle (contains Acetylcholine) Vesicle->Fusion ACh_Release Acetylcholine Release Fusion->ACh_Release Muscle_Contraction Muscle Contraction ACh_Release->Muscle_Contraction Triggers

Mechanism of Action of Acetyl Hexapeptide-8

Conclusion

Based on the available data, this compound, Palmitoyl Pentapeptide-4 (Matrixyl), and Acetyl Hexapeptide-8 (Argireline) are generally considered safe for topical application in cosmetic formulations at their recommended use levels. All three peptides have a low potential for skin irritation and sensitization.

  • This compound demonstrates a favorable safety profile in in-vitro studies, with no significant cytotoxicity observed. Its broad mechanism of action, influencing multiple cellular pathways related to skin health and aging, makes it a versatile ingredient. However, there is a lack of publicly available quantitative in-vivo toxicity data (LD50, NOAEL).

  • Acetyl Hexapeptide-8 (Argireline) also has a good safety record, with an established high oral LD50 and a NOAEL from a 90-day dermal toxicity study, providing valuable quantitative insight into its low toxicity profile. Its specific mechanism of inhibiting muscle contraction makes it a targeted treatment for expression lines.

For researchers and drug development professionals, the choice of peptide may depend on the desired biological endpoint and the level of available safety documentation. While all three peptides are considered safe for cosmetic use, the availability of more extensive quantitative toxicity data for Acetyl Hexapeptide-8 may be a consideration for certain applications. Further direct comparative studies would be beneficial to provide a more definitive ranking of their safety profiles.

References

Safety Operating Guide

Hexapeptide-11: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, logistical, and disposal information for Hexapeptide-11, tailored for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliant disposal, aligning with standard laboratory safety practices and environmental regulations.

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, it is crucial to handle it with the universal precautions applied to all laboratory chemicals. Excessive exposure to solutions or aerosols may cause mild irritation to the skin, eyes, and respiratory tract.[3][4]

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety during handling and disposal.

Protective EquipmentSpecificationPurpose
Hand Protection Protective gloves (e.g., Nitrile, compliant with EN ISO 374-1:2016).To prevent skin contact.[3]
Eye & Face Protection Safety glasses with side shields (compliant with BS EN ISO 16321-1:2022).To protect eyes from splashes or aerosols.[3]
Skin & Body Protection Cotton protective clothing or lab coat; shoes that cover the entire foot.To protect skin from accidental contact.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, wear a suitable respiratory mask (e.g., with A2-P2 filter).To prevent inhalation of vapors or mists.[3][4]
Physical and Chemical Properties

While comprehensive quantitative data is limited, the following table summarizes key properties derived from safety data sheets.

PropertyData
Classification Not classified as hazardous.[1]
Appearance Not determined.
Flammability Product is not flammable.[1]
pH Not applicable.[1]
Boiling/Melting Point Not determined.[1]
Water Hazard Class Class 1 (Self-assessment): Slightly hazardous for water.[1]

Operational Plan: Step-by-Step Disposal Procedures

The primary principle for disposing of this compound is to prevent its release into the environment.[3][4] Do not allow the product to enter drains, sewage systems, or soil.[1][3][4]

Step 1: Waste Segregation

Proper segregation is the first step in compliant waste management.

  • Do Not Mix: Keep this compound waste separate from other chemical waste streams, such as halogenated solvents, acids, or bases.[5]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, designated containers.[5]

Step 2: Containment and Labeling

All waste must be securely contained and clearly identified.

  • Container: Use a dedicated, leak-proof, and chemically compatible container.[5][6] The original product container is a suitable option if it is in good condition.[7] Keep the container tightly sealed except when adding waste.[6][7]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the concentration and solvent if it is in a solution. Accurate labeling is critical for safe consolidation and disposal by waste management personnel.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store waste in a designated area within the laboratory pending pickup.

  • Location: The SAA must be at or near the point of waste generation.[6][7]

  • Conditions: Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[3][4]

  • Inspection: Regularly inspect the SAA for any signs of container leakage.[7]

Step 4: Disposal of Unused or Expired this compound

Unused or expired this compound must be disposed of as chemical waste.

  • Professional Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous-waste disposal contractor.[3][4]

  • No Drain Disposal: Do not dispose of this compound, in either pure form or in solution, down the drain.[3][4] This is crucial as it is considered slightly hazardous to aquatic environments.[1]

Step 5: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures:

  • Ensure Safety: Wear appropriate PPE, including respiratory protection if ventilation is poor.[3][4]

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Absorption: Absorb the spilled material with an inert substance (e.g., vermiculite, dry sand).[3][4]

  • Collection: Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2]

  • Decontamination: Clean the contaminated area thoroughly with plenty of water.[3][4]

  • Disposal: Dispose of the collected spill waste and any contaminated cleaning materials through a licensed hazardous-waste contractor.[3]

Step 6: Disposal of "Empty" Containers and Labware

Contaminated labware and containers require proper handling.

  • Contaminated Packaging: Uncleaned containers are classified as hazardous waste and should be handled in the same manner as the product itself.[3]

  • Decontamination: To render a container "empty" and suitable for recycling or regular trash, it must be triple-rinsed with a suitable solvent.[8] The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste.[8]

  • Final Disposal: After triple-rinsing, remove or deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.[5][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexapeptide-11
Reactant of Route 2
Reactant of Route 2
Hexapeptide-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.